4-chloro-1H-indazole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646394 | |
| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-25-1 | |
| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-chloro-1H-indazole-6-carboxylic acid. This compound is a substituted indazole, a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to their wide range of biological activities.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 885523-25-1 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Melting Point | Data not available. Related compounds such as 1H-indazole-4-carboxylic acid and 1H-indazole-6-carboxylic acid have melting points in the range of 288-307 °C.[2][3] | |
| Boiling Point | Data not available (likely decomposes upon heating).[4][5] | |
| LogP (computed) | 1.7 | [1] |
| pKa (predicted for 1H-indazole-6-carboxylic acid) | 4.01 ± 0.30 | [6] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, and in aqueous basic solutions. |
Experimental Protocols
2.1. Representative Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indazoles and related carboxylic acids.[7][8][9] The following is a representative multi-step protocol.
Step 1: Nitration of 3-chloro-5-methylbenzoic acid To a solution of 3-chloro-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the mixture is poured onto ice, and the precipitated product, 3-chloro-5-methyl-2-nitrobenzoic acid, is collected by filtration.
Step 2: Esterification The resulting nitrobenzoic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 3-chloro-5-methyl-2-nitrobenzoate.
Step 3: Reductive Cyclization The methyl 3-chloro-5-methyl-2-nitrobenzoate is subjected to reductive cyclization. This can be achieved using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation. This step yields the indazole ring, forming methyl 4-chloro-1H-indazole-6-carboxylate.
Step 4: Hydrolysis The final step is the hydrolysis of the methyl ester to the carboxylic acid. The methyl 4-chloro-1H-indazole-6-carboxylate is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like THF/methanol/water. After the reaction is complete, the mixture is acidified to precipitate the final product, this compound, which is then collected by filtration, washed, and dried.[6]
2.2. Analytical Characterization
The structure of this compound would be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. A broad singlet, typically downfield around 12-13 ppm, would be characteristic of the carboxylic acid proton.[10] The protons on the indazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carboxyl carbon in the range of 165-185 ppm.[10] Other signals would correspond to the carbon atoms of the bicyclic indazole core.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Biological and Medicinal Chemistry Context
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[8] Consequently, indazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications.[11]
Key Biological Activities of Indazole Derivatives:
-
Anticancer: Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[11][12] They can target various kinases involved in cell signaling pathways that are often dysregulated in cancer.
-
Anti-inflammatory: Indazole derivatives have shown potential as anti-inflammatory agents.[12]
-
Antimicrobial and Antifungal: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[8]
-
Other Therapeutic Areas: Research has also explored indazole derivatives for their potential in treating neurodegenerative disorders and as antileishmanial agents.[8][13]
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group provides a convenient handle for derivatization, such as the formation of amides, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.[9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a representative synthetic workflow and the role of the indazole scaffold in drug discovery.
References
- 1. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]
- 3. 1H-Indazole-4-carboxylic acid 97 677306-38-6 [sigmaaldrich.com]
- 4. 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Carboxylic acids and derivatives | Fisher Scientific [fishersci.co.uk]
- 6. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid (CAS: 885523-25-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its physicochemical properties, synthesis, potential applications in drug discovery, and spectroscopic characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885523-25-1 | EPA DSSTox[1] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |
| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis
A definitive, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, based on established synthetic methodologies for substituted indazoles and indazole carboxylic acids, a plausible synthetic route can be proposed. This would likely involve the formation of the indazole core followed by the introduction or modification of the carboxylic acid group.
A potential precursor for this synthesis is 4-chloro-1H-indazole. A detailed experimental protocol for the synthesis of this precursor has been reported and is outlined below.
Experimental Protocol: Synthesis of 4-chloro-1H-indazole
This protocol describes a method for synthesizing 4-chloro-1H-indazole from 2-methyl-3-chloroaniline.
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isoamyl nitrite (isopentyl nitrite)
-
Water
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the reaction mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction mixture at 60 °C overnight.
-
Upon completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]
Purification:
The crude product can be purified by recrystallization or column chromatography to obtain the desired purity.
Proposed Carboxylation Step
The subsequent conversion of 4-chloro-1H-indazole to this compound would likely involve a regioselective carboxylation reaction. Common methods for introducing a carboxylic acid group onto an aromatic ring include:
-
Directed ortho-metalation (DoM): This involves deprotonation of an aromatic C-H bond directed by a nearby functional group, followed by quenching with carbon dioxide.
-
Halogen-metal exchange followed by carboxylation: If a suitable halogen is present at the 6-position, it can be exchanged with an organolithium reagent or Grignard reagent, followed by reaction with CO₂.
-
Oxidation of a methyl group: If a methyl group is present at the 6-position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
A generalized workflow for a potential synthetic pathway is illustrated below.
Potential Applications in Drug Discovery
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets.[2] Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative disorders.[3]
Specifically, many indazole-containing compounds have been developed as protein kinase inhibitors .[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
While no specific biological activity data for this compound has been found in the reviewed literature, its structural features suggest it could be a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The chloro and carboxylic acid groups provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR) in a drug discovery program.
The diagram below illustrates the general role of indazole derivatives as kinase inhibitors.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, based on the known spectral properties of related indazole and carboxylic acid compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indazole ring and a broad singlet for the carboxylic acid proton, typically in the downfield region (>10 ppm). The protons on the benzene ring will likely appear as doublets or singlets depending on their coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the highly deshielded region (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several strong and broad absorptions. Key expected peaks include:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching absorption for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially the chlorine atom.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in drug discovery, particularly as a scaffold or intermediate for the synthesis of kinase inhibitors. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and a foundation for further research and development. The provided synthetic protocol for a key precursor and the general understanding of the biological relevance of indazoles offer a starting point for scientists and researchers interested in exploring the potential of this molecule.
References
- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential applications in drug development, particularly as a scaffold for kinase inhibitors.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below. These values are crucial for researchers engaged in computational modeling, analytical method development, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 885523-25-1 | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 196.003955 g/mol | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Experimental Protocols
The following sections outline detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and published procedures for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process, beginning with the formation of the 4-chloro-1H-indazole core, followed by a regioselective carboxylation.
Step 1: Synthesis of 4-chloro-1H-indazole
This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.[2]
-
Materials: 3-chloro-2-methylaniline, potassium acetate, acetic anhydride, chloroform, isopentyl nitrite, lithium hydroxide, tetrahydrofuran (THF), ethyl acetate, anhydrous magnesium sulfate, deionized water.
-
Procedure:
-
To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform at 0 °C, slowly add acetic anhydride (3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Maintain the temperature and stir overnight.
-
Cool the reaction mixture, add water and THF, and then cool to 0 °C.
-
Add lithium hydroxide (7.0 eq) and stir at 0 °C for 3 hours to hydrolyze the N-acetyl group.
-
Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
-
The product can be purified by recrystallization or column chromatography.
-
Step 2: Carboxylation of 4-chloro-1H-indazole
This hypothetical protocol employs a Kolbe-Schmitt-type reaction, a common method for the carboxylation of aromatic compounds. The regioselectivity for the 6-position is directed by the existing substituents.
-
Materials: 4-chloro-1H-indazole, sodium hydride, carbon dioxide (solid or gas), anhydrous and inert solvent (e.g., N,N-dimethylformamide - DMF), hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise, allowing for the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.
-
Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry ice, while maintaining the temperature below 20 °C.
-
Allow the reaction to proceed for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show distinct aromatic proton signals, with the carboxylic acid proton appearing as a broad singlet at a downfield chemical shift.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound can be assessed using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) and UV detection.
Applications in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active agents.[3] Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical targets in oncology.[4]
Role as a Kinase Inhibitor Scaffold
This compound serves as a valuable building block for the synthesis of more complex molecules designed to inhibit specific kinases. The indazole core can act as a bioisostere for other aromatic systems, such as indole or benzimidazole, and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The chloro and carboxylic acid substituents provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The PI3K/Akt/mTOR Signaling Pathway
A significant number of indazole-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of great interest for cancer therapy.
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights the points of inhibition by targeted therapies. This compound can be a starting point for the synthesis of inhibitors that target kinases within this pathway.
Experimental Workflow for Kinase Inhibitor Screening
The development of a kinase inhibitor from a scaffold like this compound involves a systematic workflow. This process begins with the synthesis of a library of derivatives, followed by biochemical and cell-based assays to identify potent and selective compounds.
Conclusion
This compound represents a versatile and valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its chemical tractability allows for the generation of diverse chemical libraries, and its inherent structural features are well-suited for interaction with kinase active sites. The information provided in this technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors. Further experimental validation of the outlined protocols and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Structure Elucidation of 4-chloro-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details the key analytical techniques, experimental protocols, and expected data for confirming the molecule's identity and structure.
Compound Identification and Physicochemical Properties
This compound is a substituted indazole, which is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.[1] The specific substitutions—a chlorine atom at position 4 and a carboxylic acid group at position 6—are critical to its chemical properties and potential biological activity.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 885523-25-1 | [2] |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| Canonical SMILES | C1=C(C=C2C(=C1)C=NN2)C(=O)O | [2] |
| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | [2] |
Chemical Structure
The structural confirmation of this compound relies on the precise determination of atomic connectivity and the positions of the substituents on the indazole core.
Figure 1: 2D structure of this compound.
Spectroscopic and Spectrometric Elucidation
The definitive structure is typically elucidated using a combination of spectroscopic techniques. Below are the expected results and general protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data: Based on the structure and data from similar indazole compounds, the following proton signals are anticipated (in DMSO-d₆):
-
N-H Proton: A broad singlet appearing downfield, typically >13 ppm, due to the acidic nature of the indazole proton.[3]
-
Carboxylic Acid Proton: A very broad singlet, also downfield (>12 ppm), which may exchange with residual water in the solvent.
-
Aromatic Protons:
-
H3: A singlet or a narrow doublet around 8.1-8.3 ppm.
-
H5: A singlet or narrow doublet, influenced by the adjacent chloro and carboxyl groups, likely in the 7.8-8.0 ppm region.
-
H7: A singlet or narrow doublet, likely around 7.6-7.8 ppm.
-
Expected ¹³C NMR Data: The carbon signals would provide further confirmation of the scaffold.
-
Carboxylic Carbonyl (C=O): Expected in the 165-175 ppm range.
-
Aromatic Carbons: Six distinct signals for the indazole ring carbons are expected, with chemical shifts influenced by the nitrogen atoms and the electron-withdrawing chloro and carboxyl substituents. The carbon bearing the chlorine (C4) would be significantly shifted.
Table 2: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | >13.0 (broad s) | - |
| C3-H | ~8.2 (s) | ~135-140 |
| C4 | - | ~120-125 |
| C5-H | ~7.9 (s) | ~115-120 |
| C6 | - | ~125-130 |
| C7-H | ~7.7 (s) | ~110-115 |
| COOH | >12.0 (broad s) | ~167 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons like N-H and O-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable fragmentation data to confirm the elemental composition and structure.
Expected Data (High-Resolution MS):
-
Molecular Ion Peak [M-H]⁻: In negative ion mode ESI-MS, the deprotonated molecule is expected. The calculated exact mass for [C₈H₄ClN₂O₂]⁻ is 194.9967. The presence of the chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at [M+2-H]⁻ (for the ³⁷Cl isotope) that is approximately one-third the intensity of the main [M-H]⁻ peak.
-
Fragmentation: Key fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxyl group and potentially the loss of HCl.
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
| [M-H]⁻ | 194.9967 | 196.9937 |
| [M-H-CO₂]⁻ | 150.0072 | 152.0042 |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Chromatography (Optional but recommended):
-
Use a C18 reverse-phase column.
-
Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes to ensure sample purity.
-
-
Mass Spectrometry Acquisition:
-
Set the ionization source to Electrospray Ionization (ESI), operating in both positive and negative ion modes to capture all potential ions.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and gather structural information.
-
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the isotopic pattern to confirm the presence of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Data:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[4]
-
C=N/C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.[4]
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the dry sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.
Synthesis and Workflow
While numerous methods exist for synthesizing the indazole core, a common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[5][6] The overall workflow for obtaining and characterizing the compound is outlined below.
Figure 2: General workflow for synthesis and structure elucidation.
Biological Context: A Representative Signaling Pathway
Indazole derivatives are widely recognized for their biological activities, frequently acting as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5][7] While the specific targets of this compound are not publicly documented, a hypothetical role as a kinase inhibitor can be visualized within a generic signaling cascade.
Figure 3: Hypothetical signaling pathway showing kinase inhibition.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a plausible synthetic route with experimental protocols, and explores its potential biological activities, with a focus on its role as a kinase inhibitor.
Chemical Identity and Properties
This compound is a substituted indazole derivative. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem |
| Molecular Weight | 196.59 g/mol | PubChem |
| CAS Number | 885523-25-1 | PubChem |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem |
| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
Experimental Protocol: Synthesis of 4-chloro-1H-indazole (Intermediate)
This protocol is adapted from the synthesis of 4-chloro-1H-indazole.[2]
Materials:
-
3-Chloro-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, acetic anhydride (3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Isoamyl nitrite (2.0 eq) is then added, and the mixture is heated to 60 °C and stirred overnight.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is then dissolved in a mixture of THF and water.
-
Lithium hydroxide (7.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is acidified with a suitable acid and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated to yield 4-chloro-1H-indazole.
Experimental Protocol: Carboxylation of 4-chloro-1H-indazole
This proposed protocol is based on general methods for the oxidation of a methyl group on an aromatic ring to a carboxylic acid. A suitable starting material would be 4-chloro-6-methyl-1H-indazole.
Materials:
-
4-chloro-6-methyl-1H-indazole
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH) or other base
-
Hydrochloric acid (HCl) or other acid for workup
-
Water
Procedure:
-
4-chloro-6-methyl-1H-indazole is suspended in an aqueous solution of a base such as sodium hydroxide.
-
A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the heated mixture.
-
The reaction is refluxed until the purple color of the permanganate has disappeared.
-
After cooling, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with cold water, and dried.
Biological Activity and Drug Development Potential
Indazole derivatives are prominent in modern drug discovery, with several approved drugs and clinical candidates featuring this scaffold.[1][3] Their biological activities are diverse, including potent inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]
Kinase Inhibition
While specific quantitative data for this compound is not extensively reported in publicly available literature, the indazole scaffold is a key component of numerous kinase inhibitors.[3] For instance, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-targeted tyrosine kinase inhibitor, both contain an indazole core.[1] The general structure of this compound suggests it could be a valuable intermediate or fragment for the development of novel kinase inhibitors. The chlorine atom at the 4-position and the carboxylic acid at the 6-position provide handles for further chemical modification to optimize binding affinity and selectivity for specific kinase targets.
Derivatives of 6-substituted indazoles have shown potent anticancer activity. For example, novel 6-substituted aminoindazole compounds have demonstrated strong anti-cancer action in human colorectal cancer cells.[4] Furthermore, amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been investigated as anticancer agents.[4] This highlights the potential of the 6-carboxy functional group for generating libraries of bioactive compounds.
Potential Signaling Pathway Involvement
Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate key signaling pathways implicated in cancer and other diseases. These pathways are often driven by kinases and include:
-
VEGFR Signaling Pathway: Crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer. Inhibition of VEGFRs can block tumor growth and metastasis.
-
PDGFR Signaling Pathway: Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers.
-
FGFR Signaling Pathway: Plays a role in cell proliferation, survival, and migration. Dysregulation of this pathway is linked to multiple cancer types.[5]
A logical workflow for investigating the biological activity of this compound would involve initial screening against a panel of cancer cell lines to determine its anti-proliferative effects. Active compounds would then be subjected to kinase profiling assays to identify specific enzyme targets. Subsequent cellular assays would be necessary to confirm on-target activity and elucidate the downstream effects on relevant signaling pathways.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents, particularly in the area of oncology. Its synthesis is achievable through established organic chemistry methodologies. The indazole core is a well-validated pharmacophore for kinase inhibition, and the substituents on this particular molecule offer opportunities for the generation of diverse chemical libraries for screening and lead optimization. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the discovery of new and effective drugs for a variety of diseases.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic Acid and its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas, particularly as kinase inhibitors for the treatment of cancer.[1][2] This document details the synthesis, physicochemical properties, and biological activities of the core molecule and its derivatives, along with detailed experimental protocols and visualizations of relevant signaling pathways.
Core Compound: this compound
This compound is a substituted indazole with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. These functional groups provide handles for further chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[3] |
| Molecular Weight | 196.59 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 885523-25-1 | PubChem[3] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[3] |
| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Solid (predicted) | |
| Melting Point | >300 °C (decomposes) |
Synthesis of this compound and Derivatives
While a direct, one-pot synthesis of this compound is not extensively reported, a plausible multi-step synthetic route can be devised based on established methods for analogous compounds. The synthesis typically begins with the construction of the indazole core, followed by functional group manipulations.
Synthesis of the Indazole Core
A common method for synthesizing the indazole ring system involves the cyclization of appropriately substituted anilines.[4] The synthesis of the precursor, 4-chloro-1H-indazole, has been well-documented.[4]
Experimental Protocol: Synthesis of 4-chloro-1H-indazole [4]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a 250 mL round-bottomed flask, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
-
Allow the reaction to warm to 25 °C and stir for 1 hour.
-
Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction at 60 °C overnight.
-
After completion, add water (75 mL) and THF (150 mL) and cool to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.
Following the synthesis of the 4-chloro-1H-indazole core, the carboxylic acid group can be introduced at the 6-position through methods such as lithiation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation of a 6-halo-indazole precursor.
Synthesis of Derivatives
The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of a wide range of derivatives, most notably amides. Amide coupling reactions are commonly employed in medicinal chemistry to explore structure-activity relationships (SAR) and improve the pharmacological properties of lead compounds.[5]
Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (2-3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Biological Activities and Applications
Indazole derivatives are renowned for their broad spectrum of biological activities, with a significant number of compounds investigated as kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition
Derivatives of the indazole scaffold have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like Kinase 4 (PLK4), and Fibroblast Growth Factor Receptor (FGFR).[6] Inhibition of these kinases can disrupt critical cellular processes in cancer cells, such as proliferation, angiogenesis, and survival.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table of Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ (Enzymatic Assay) | Reference |
| Pazopanib (Indazole-based) | VEGFR-2 | 30 nM | [6] |
| CFI-400945 (Indazole-based) | PLK4 | 2.8 nM | [6] |
| 1H-indazole-4-carboxamide derivative (102) | FGFR1 | 30.2 ± 1.9 nM | [6] |
| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 nM | [7] |
Anticancer Activity
The kinase inhibitory activity of indazole derivatives often translates into potent anticancer effects. The efficacy of these compounds is commonly assessed in vitro using cell-based assays, such as the MTT assay, which measures cell viability.
Table of In Vitro Anticancer Activity of Representative Indazole Derivatives
| Compound ID | Cell Line | IC₅₀ (Cell-based Assay) | Reference |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | HEP3BPN-11 (Hepatocellular carcinoma) | 88.12 ± 0.6 µM | [8] |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | MDA-453 (Breast cancer) | 60.56 ± 0.8 µM | [8] |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | HL-60 (Leukemia) | 69.10 ± 0.11 µM | [8] |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic myeloid leukemia) | 5.15 µM | [2][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the workflows used to evaluate their activity.
Signaling Pathways
Indazole-based kinase inhibitors often target key nodes in signaling pathways that are critical for cancer cell proliferation and survival. The diagrams below, generated using the DOT language, illustrate the points of intervention for these inhibitors.
Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.
Caption: Inhibition of PLK4 and its role in centriole duplication.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to characterize the biological activity of these compounds.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for a cell proliferation (MTT) assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key biological assays mentioned in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[11]
Principle:
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the kinase activity.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture in the assay plate containing the purified kinase and its specific substrate in kinase buffer.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)[11]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic versatility of the core structure allows for the creation of diverse chemical libraries, and the established biological activity of indazole-based compounds as kinase inhibitors provides a strong rationale for their continued investigation. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biological Activity of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a cornerstone for the development of novel therapeutic agents.[1][2] Indazole-based compounds have demonstrated significant potential across various therapeutic areas, particularly in oncology, with several agents such as Pazopanib, Axitinib, and Niraparib receiving regulatory approval and many others advancing through clinical trials.[3][4]
This technical guide provides a comprehensive overview of the core biological activities of indazole compounds, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used for their evaluation.
Key Therapeutic Targets and Mechanisms of Action
Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6] The most clinically significant activities are centered around the inhibition of protein kinases and DNA repair enzymes.
Protein Kinase Inhibition
A substantial number of indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7]
Vascular Endothelial Growth Factor Receptors (VEGFRs):
Indazole-based compounds are prominent inhibitors of VEGFRs, key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[7][8] By competing with ATP for the binding site in the kinase domain, these inhibitors block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8][9]
-
Pazopanib: An oral multi-target tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, as well as other kinases like PDGFR and c-Kit.[8][9] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9]
-
Axitinib: Another potent and selective inhibitor of VEGFR-1, -2, and -3, also used in the treatment of advanced renal cell carcinoma.[3]
Aurora Kinases:
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets. Several indazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating the versatility of the scaffold in targeting different kinase families.[10]
| Compound | Target Kinase(s) | IC50 (nM) | Indication/Application |
| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | 10, 30, 47, 84, 71, 140 (respectively) | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 (respectively) | Renal Cell Carcinoma |
| Entrectinib | ALK | 12 | Anaplastic Lymphoma Kinase (ALK) positive tumors |
| Compound 50 | GSK-3β | 350 | Glycogen Synthase Kinase 3β Inhibition |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.[1][7]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Indazole derivatives have also proven to be highly effective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical for the repair of DNA single-strand breaks (SSBs).[11][12]
The mechanism of action for PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4][13] The cell's inability to repair these DSBs ultimately results in cell death.[11][14]
-
Niraparib: A potent and selective oral PARP-1 and PARP-2 inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[12][15]
| Compound | Target Enzyme(s) | IC50 (nM) | Indication/Application |
| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 (respectively) | Ovarian, Fallopian Tube, Peritoneal Cancer |
Data compiled from multiple sources.[12][15]
Signaling Pathway Visualizations
To illustrate the mechanisms of action for key indazole compounds, the following diagrams depict the targeted signaling pathways.
Caption: VEGF signaling pathway inhibited by Pazopanib. Max Width: 760px.
Caption: Synthetic lethality via PARP inhibition by Niraparib. Max Width: 760px.
Experimental Protocols
The evaluation of biologically active compounds requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize indazole-based inhibitors.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by quantifying ATP consumption.[16][17]
Objective: To measure the potency of an indazole compound in inhibiting a target kinase.
Principle: Kinase activity consumes ATP, producing ADP. The remaining ATP is quantified using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.[16]
Materials:
-
Recombinant target kinase
-
Kinase substrate (specific peptide or protein)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for the kinase)
-
Test indazole compound (serially diluted in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup:
-
To the wells of a microplate, add the test compound dilutions. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Add the kinase enzyme, diluted in assay buffer, to all wells except the negative control.
-
Incubate briefly (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.[18]
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP to all wells.[18]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate for 10-30 minutes at room temperature to stabilize the luminescent signal.[19]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[19]
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[20]
Objective: To determine the effect of an indazole compound on the metabolic activity and viability of a cell line.
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.[20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS)
-
Test indazole compound
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22]
-
96-well, flat-bottom, tissue culture-treated plates
-
Spectrophotometer (microplate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[23]
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).[23]
-
-
MTT Incubation:
-
After the treatment period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.[22]
-
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[20]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Drug Discovery and Development Workflow
The path from initial concept to a clinically viable drug candidate is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery of novel indazole-based therapeutics.
Caption: General workflow for indazole-based drug discovery. Max Width: 760px.
Conclusion
The indazole scaffold is a remarkably versatile and clinically validated core structure in modern drug discovery. Its ability to serve as a template for potent and selective inhibitors of key oncogenic targets, such as protein kinases and PARP enzymes, has led to the development of successful anticancer therapies. The continued exploration of structure-activity relationships, coupled with robust biochemical and cell-based screening methodologies, promises to further expand the therapeutic applications of novel indazole compounds in oncology and beyond.[3] This guide provides a foundational framework for professionals engaged in the research and development of this important class of molecules.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Discovery, Synthesis, and Role in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chloro-1H-indazole-6-carboxylic acid has emerged as a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. It details the synthetic pathways leading to this crucial intermediate, presents quantitative data on the biological activity of its derivatives, and elucidates its role in the context of PARP inhibition and cancer therapy. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.
Introduction: The Rise of Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of indazole have been successfully developed as anti-inflammatory, antibacterial, anti-HIV, and anticancer agents.[2] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets.[2] Marketed drugs such as the antiemetic Granisetron and the non-steroidal anti-inflammatory agent Benzydamine feature the indazole core, highlighting its therapeutic importance.[1] In recent years, the focus on indazole derivatives as kinase inhibitors has intensified, leading to the development of targeted cancer therapies like Niraparib and Pazopanib.[3]
This compound (CAS No. 885523-25-1) has garnered significant attention as a crucial intermediate in the synthesis of Niraparib, a potent inhibitor of PARP-1 and PARP-2 enzymes.[2][4] This guide delves into the specifics of this important molecule, from its synthesis to its role in a clinically approved anticancer drug.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 885523-25-1 | PubChem[1] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |
Synthesis and Discovery
While a singular discovery paper for this compound is not readily apparent, its synthesis is documented within the patent literature for the production of Niraparib. The synthetic route generally involves the construction of the indazole core followed by modification of the substituents. A plausible and referenced synthetic pathway is detailed below, starting from a substituted aniline.
Synthesis of the Precursor: 4-chloro-1H-indazole
A common precursor to the target molecule is 4-chloro-1H-indazole. A detailed experimental protocol for its synthesis has been reported.[5]
Experimental Protocol: Synthesis of 4-chloro-1H-indazole [5]
-
Materials: 2-methyl-3-chloroaniline, potassium acetate, chloroform, acetic anhydride, isopentyl nitrite, water, tetrahydrofuran (THF), lithium hydroxide (LiOH), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the reaction mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.
-
Gradually warm the reaction mixture to 25 °C and stir continuously at this temperature for 1 hour.
-
Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction mixture at 60 °C overnight.
-
After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and continue to stir the reaction at 0 °C for 3 hours.
-
Add water (200 mL) and perform extraction with ethyl acetate (300 mL, followed by 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.
-
-
Yield: 11.07 g (100%)
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H).
-
LCMS (ESI pos): m/e 153 (M + 1).
-
Oxidation to this compound
The subsequent step to obtain the target carboxylic acid involves the oxidation of a methyl group at the 6-position of the indazole ring. While a specific protocol for the 4-chloro derivative is embedded in patent literature, a general methodology for the microbiological oxidation of methyl groups on heterocyclic rings to carboxylic acids has been described, which represents a potential synthetic route.[6] Chemical oxidation methods using strong oxidizing agents like potassium permanganate or chromic acid are also plausible under controlled conditions.
The overall synthetic workflow from a substituted aniline to the final carboxylic acid is depicted in the following diagram.
Application in Drug Development: The Synthesis of Niraparib
The primary and most significant application of this compound is as a key building block in the synthesis of Niraparib. Niraparib is a highly potent and selective inhibitor of PARP-1 and PARP-2, which is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[2][7]
The synthesis of Niraparib involves the coupling of this compound with a chiral piperidine derivative, followed by further functional group manipulations. The carboxylic acid moiety of the indazole is crucial for forming the amide bond that links the two key fragments of the Niraparib molecule.
Biological Activity and Signaling Pathway
Mechanism of Action of Niraparib and PARP Inhibition
Niraparib exerts its anticancer effects by inhibiting the activity of PARP enzymes, particularly PARP-1 and PARP-2.[2] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) in DNA.[8]
The signaling pathway of PARP-mediated DNA repair can be summarized as follows:
-
DNA Damage Detection: PARP-1 detects SSBs in the DNA.
-
PARP Activation and PARylation: Upon binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process is known as PARylation.
-
Recruitment of Repair Proteins: The PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage.
-
DNA Repair: The recruited machinery then repairs the SSB.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become highly dependent on the PARP-mediated base excision repair (BER) pathway for survival.[8]
When PARP is inhibited by a drug like Niraparib, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs. In BRCA-deficient cancer cells, these DSBs cannot be repaired by the faulty HR pathway, leading to genomic instability and ultimately, cell death. This concept is known as "synthetic lethality".[8]
The following diagram illustrates the PARP signaling pathway and the mechanism of action of PARP inhibitors.
Quantitative Biological Data
Niraparib has demonstrated potent inhibition of PARP-1 and PARP-2, leading to significant cytotoxicity in cancer cell lines, particularly those with BRCA mutations. The following table summarizes key in vitro activity data for Niraparib.
| Cell Line | BRCA Status | IC₅₀ (µM) | Source |
| PEO1 | BRCA2 mutant | 7.487 | [9] |
| UWB1.289 | BRCA1 mutant | 21.34 | [9] |
| UWB1.289+BRCA1 | BRCA1 wild-type | 58.98 | [9] |
| MIA PaCa-2 | BRCA proficient | 26 | [10] |
| PANC-1 | BRCA proficient | 50 | [10] |
| Capan-1 | BRCA2 deficient | ~15 | [10] |
| OVCAR8 | - | ~20 | [10] |
| PEO1 | BRCA2 mutant | ~28 | [10] |
Additional studies have reported median IC₅₀ values for Niraparib against PARP-1 and PARP-2 to be in the range of 4 to 5 nM.[11]
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the clinically successful PARP inhibitor, Niraparib. Its discovery and development are intrinsically linked to the quest for effective targeted cancer therapies. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its crucial role in the development of a life-saving medication. The elucidation of the PARP signaling pathway and the quantitative data on Niraparib's activity underscore the significance of this indazole derivative in modern drug discovery. The provided experimental protocols and diagrams serve as valuable resources for researchers working in the fields of medicinal chemistry and oncology. Further research into derivatives of this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
- 1. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. US5236832A - Microbiological oxidation of methyl groups in heterocycles - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-chloro-1H-indazole-6-carboxylic acid, a compound utilized in chemical research and pharmaceutical development. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal, compiled from available safety data sheets. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed.[1] |
| Skin irritation | H315: Causes skin irritation.[1] |
| Eye irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures and Personal Protection
Strict adherence to precautionary statements is essential for minimizing risks associated with handling this compound.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[1] | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Safety glasses are recommended.[1] |
| Skin Protection | Handle with impervious gloves. This recommendation applies only to the product stated in the safety data sheet. When dissolving in or mixing with other substances and under conditions deviating from those stated in EN 16523-1, contact the supplier of the CE approved gloves. Immediately change contaminated clothing. Apply preventive skin protection.[1] |
| Respiratory Protection | A type N95 (US) respirator is recommended.[2] |
Emergency Procedures: First Aid and Spill Response
A systematic approach to first aid is critical in the event of an exposure.
Caption: General First Aid Workflow for Exposure.
-
If inhaled: Move the person into fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water or shower.
-
In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist and remove contact lenses.
-
If swallowed: Have the victim drink water immediately (two glasses at most). Consult a physician.
-
Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]
-
Specific hazards during firefighting: The substance is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air on intense heating. Hazardous combustion gases or vapors may develop in the event of a fire.
-
Special protective equipment for firefighters: Firefighters should stay in the danger area only with a self-contained breathing apparatus.
The following workflow outlines the procedure for responding to an accidental spill.
Caption: Accidental Spill Response Workflow.
-
Personal precautions: Non-emergency personnel should avoid inhalation of dusts and substance contact. Ensure adequate ventilation and evacuate the danger area. Emergency responders should refer to personal protection guidelines.[1]
-
Environmental precautions: Prevent the product from entering drains.[1]
-
Methods for containment and cleaning up: Cover drains. Collect, bind, and pump off spills. Take up the material dry, avoiding dust generation, and dispose of it properly.
Handling and Storage
-
Advice on safe handling: Work under a hood and do not inhale the substance or mixture. Wash hands and face after working with the substance.[1]
-
Conditions for safe storage: Keep the container tightly closed and dry.[5] Store in a well-ventilated place.[5] It is recommended to store locked up or in an area accessible only to qualified or authorized personnel.[5]
Physical and Chemical Properties
Limited information is available for the physical and chemical properties of this compound. For the related compound 1H-Indazole-6-carboxylic acid, the melting point is reported as 302-307 °C.[2]
Toxicological and Ecotoxicological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[6] It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[1]
-
Ecotoxicological Information: This substance may be toxic to aquatic life with long-lasting effects. Avoid release to the environment.
This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information.
References
Spectroscopic Analysis of 4-chloro-1H-indazole-6-carboxylic acid: A Technical Guide
Introduction
4-chloro-1H-indazole-6-carboxylic acid (CAS No. 885523-25-1) is a heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Its structural elucidation and purity assessment rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the experimental protocols for their acquisition. While specific experimental spectra for this compound are not widely published, the data presented herein are based on established characteristic values for its constituent functional groups.
Molecular Structure and Properties
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for indazole systems, aromatic carboxylic acids, and halogenated aromatic compounds.[3][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 | Broad Singlet (br s) | 1H | Carboxylic Acid (-COOH) |
| ~13.0 | Broad Singlet (br s) | 1H | Indazole N-H |
| ~8.2 | Singlet (s) | 1H | Aromatic H (H-3) |
| ~8.0 | Singlet (s) | 1H | Aromatic H (H-5) |
| ~7.8 | Singlet (s) | 1H | Aromatic H (H-7) |
Note: The exact chemical shifts for the aromatic protons (H-5 and H-7) can vary. The acidic protons of the carboxylic acid and N-H group are expected to be broad and far downfield in a hydrogen-bonding solvent like DMSO.[6][7]
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~142 | Aromatic Quaternary Carbon (C-7a) |
| ~140 | Aromatic CH (C-3) |
| ~135 | Aromatic Quaternary Carbon (C-3a) |
| ~130 | Aromatic Quaternary Carbon (C-6) |
| ~125 | Aromatic Quaternary Carbon (C-4) |
| ~122 | Aromatic CH (C-5) |
| ~110 | Aromatic CH (C-7) |
Note: Assignments are predictive. The carbonyl carbon of a carboxylic acid typically appears around 165-185 ppm.[4][6]
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from carboxylic acid hydrogen-bonded dimer) |
| ~3100 | Medium | N-H stretch |
| 1680-1710 | Strong | C=O stretch (carbonyl) |
| 1550-1600 | Medium-Strong | C=N and C=C stretches (aromatic/heterocyclic ring) |
| 1210-1320 | Strong | C-O stretch |
| ~1100 | Medium | C-Cl stretch |
| 800-900 | Medium-Strong | C-H out-of-plane bend |
Note: The broad O-H stretch is highly characteristic of a carboxylic acid dimer.[8]
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Type | Notes |
| 196.00 | [M]⁺˙ / [M+H]⁺ | Molecular ion (for ³⁵Cl isotope). The isotopic pattern for chlorine ([M]⁺˙ and [M+2]⁺˙ in ~3:1 ratio) would be expected. |
| 194.99 | [M-H]⁻ | Deprotonated molecular ion in negative ESI mode. |
| 151.01 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 161.03 | [M-Cl]⁺ | Loss of the chlorine atom. |
Note: Electrospray Ionization (ESI) is a soft technique that typically shows the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.[9][10]
Experimental Protocols & Workflow
General Spectroscopic Analysis Workflow
The following diagram illustrates a standard workflow for the structural characterization of a synthesized organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for a solid organic sample.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar, hydrogen-bonding compounds.
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[11]
-
For ¹H NMR, acquire at least 16 scans. The spectral window should typically be from -1 to 15 ppm to ensure the acidic protons are observed.
-
For ¹³C NMR, acquire spectra with proton decoupling. A larger number of scans will be necessary to achieve a good signal-to-noise ratio. The spectral window should be approximately 0 to 200 ppm.
-
-
Processing: Process the raw data (FID) using appropriate software. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
This protocol outlines the thin solid film method for IR analysis, suitable for non-volatile solid compounds.[12][13]
-
Sample Preparation:
-
Place approximately 10-20 mg of the solid sample into a small vial.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.
-
Using a pipette, place one or two drops of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
-
Instrumentation: Place the salt plate into the sample holder of an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
This protocol describes analysis using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids.[9][10][14]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity (HPLC or LC-MS grade).
-
Instrumentation:
-
The analysis is performed using a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
In positive mode, the protonated molecule [M+H]⁺ is expected.
-
In negative mode, the deprotonated molecule [M-H]⁻ is expected, which is often more intense for carboxylic acids.
-
Set the mass range to scan from approximately m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
-
Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be visible for all chlorine-containing ions.
References
- 1. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-chloro-1H-indazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound is critical for its application in various research and development stages, from initial screening to formulation.
Core Physicochemical Properties
This compound (C₈H₅ClN₂O₂) is a molecule featuring an indazole core, a carboxylic acid group, and a chlorine atom.[1] Its molecular weight is approximately 196.59 g/mol .[1] The presence of both a polar carboxylic acid group and a largely non-polar indazole ring system suggests a nuanced solubility profile, with solubility being highly dependent on the nature of the solvent.
Predicted Solubility in Various Solvents
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Low | The molecule's aromatic rings and chlorine atom contribute to its hydrophobicity, limiting solubility in neutral water. Hydrogen bonding with water is possible via the carboxylic acid and indazole nitrogens, but the overall non-polar character is significant. |
| Aqueous (Acidic) | Dilute HCl | Low | In acidic conditions, the carboxylic acid will be protonated, reducing its polarity and thus its solubility in an aqueous medium. The indazole nitrogen atoms are weakly basic and may be protonated at very low pH, but this is unlikely to significantly increase solubility. |
| Aqueous (Basic) | Dilute NaOH, NaHCO₃ | High | In basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and will readily dissolve in water. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule, leading to good solubility. DMSO is a common solvent for initial stock solutions of such compounds in drug discovery. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and indazole moieties. Solubility is expected to be good. |
| Non-polar Solvents | Hexane, Toluene | Very Low | The significant polarity of the carboxylic acid group makes it very unlikely to dissolve in non-polar solvents, where dipole-dipole and hydrogen bonding interactions are minimal. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound under equilibrium conditions and is considered the gold standard.
Methodology:
-
Compound Dispensing: An excess amount of solid this compound is added to a series of vials.
-
Solvent Addition: A precise volume of the desired solvent (e.g., water, buffer at a specific pH, or organic solvent) is added to each vial.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a microtiter plate.
-
Addition of Aqueous Buffer: A buffer solution (e.g., PBS) is added to each well of the microtiter plate, and the plate is shaken for a short period (e.g., 1-2 hours).
-
Precipitation Detection: The presence of precipitate in each well is detected. Common detection methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: Measures the absorbance of the solution after filtering or centrifugation to remove precipitate.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.
Involvement in Signaling Pathways
Indazole derivatives are frequently investigated as inhibitors of various protein kinases.[2] Specifically, compounds with the indazole scaffold have been explored as inhibitors in the ERK/MAPK signaling pathway, which is often dysregulated in cancer.[3] The ERK/MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of key kinases in this pathway, such as ERK, is a therapeutic strategy for certain cancers. While the specific targets of this compound are not detailed in the provided search results, its structural motifs are consistent with those of kinase inhibitors. Further research would be necessary to elucidate its precise biological activity and role in modulating signaling pathways.
References
An In-Depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Synthesis, Structural Insights, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including their role as kinase inhibitors in oncology. This technical guide focuses on 4-chloro-1H-indazole-6-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document provides a detailed, multi-step synthesis protocol, a summary of its physicochemical properties, and an analysis of its structural characteristics. Although a definitive crystal structure for this compound is not publicly available, this guide presents crystallographic data from closely related analogs to offer structural insights. Furthermore, a representative signal transduction pathway commonly modulated by indazole-based kinase inhibitors is illustrated to provide a biological context for its application in drug discovery.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₈H₅ClN₂O₂.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 196.59 g/mol | PubChem CID: 24728396[1] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem CID: 24728396[1] |
| CAS Number | 885523-25-1 | PubChem CID: 24728396[1] |
| XLogP3 | 1.7 | PubChem CID: 24728396[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 24728396[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 24728396[1] |
| Rotatable Bond Count | 1 | PubChem CID: 24728396[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a composite method based on established procedures for the synthesis of the 4-chloro-1H-indazole precursor and the subsequent carboxylation of the indazole ring.
Synthesis of 4-chloro-1H-indazole
A detailed protocol for the synthesis of the precursor, 4-chloro-1H-indazole, has been reported.[2]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Water
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the reaction mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.
-
Allow the reaction mixture to gradually warm to 25 °C and stir for 1 hour.
-
Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction mixture at 60 °C overnight.
-
Upon completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and continue to stir at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.
Carboxylation of 4-chloro-1H-indazole to yield this compound
The following is a generalized procedure for the carboxylation of an indazole ring, which can be adapted for 4-chloro-1H-indazole. This method is based on the synthesis of similar indazole-6-carboxylic acid derivatives.
Materials:
-
4-chloro-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-1H-indazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.
-
In a separate container, crush a sufficient amount of dry ice into a fine powder.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture. A significant amount of gas will evolve.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Crystal Structure Analysis
As of the date of this publication, a solved crystal structure for this compound has not been deposited in major crystallographic databases. However, the analysis of closely related structures provides valuable insights into the likely solid-state conformation and intermolecular interactions.
For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals key structural features that are likely to be conserved. In this related structure, the indazole ring is planar, and the carboxylic acid group is nearly coplanar with the ring system. A prominent feature is the formation of hydrogen-bonded dimers, where the carboxylic acid moieties of two molecules interact in a head-to-tail fashion. This is a common packing motif for carboxylic acids.
It is highly probable that this compound also forms such hydrogen-bonded dimers in the solid state. The presence of the chlorine atom at the 4-position may influence the crystal packing through halogen bonding or other weak intermolecular interactions.
Table 2: Representative Crystallographic Data for a Related Indazole Carboxylic Acid
| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid |
| Formula | C₉H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5470(15) |
| b (Å) | 14.873(3) |
| c (Å) | 14.924(3) |
| β (°) | 93.10(3) |
| Volume (ų) | 1672.7(6) |
| Z | 8 |
Data obtained from the Crystallography Open Database entry for 1-Methyl-1H-indazole-3-carboxylic acid.
Biological Context and Signaling Pathways
Indazole derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[3][4] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motif is common in a number of kinase inhibitors. A representative signaling pathway that is often targeted by indazole-based inhibitors is the MAPK/ERK pathway . This pathway is a key regulator of cell growth and division.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade, indicating where a hypothetical indazole-based kinase inhibitor might act.
Conclusion
This compound is a valuable building block in the development of novel therapeutic agents. While its specific crystal structure remains to be determined, analysis of related compounds provides a strong basis for understanding its structural properties. The synthetic protocols outlined in this guide offer a clear pathway for its preparation. The biological significance of the indazole scaffold, particularly as a core component of kinase inhibitors, underscores the importance of this compound in ongoing drug discovery efforts. Further research into the specific biological targets and the elucidation of its crystal structure will undoubtedly provide deeper insights into its potential applications.
References
- 1. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chloro-1H-indazole-6-carboxylic acid from 2-methyl-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-chloro-1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry, starting from commercially available 2-methyl-3-chloroaniline. The synthesis is a two-step process involving an initial diazotization and cyclization to form a methylindazole intermediate, followed by an oxidation to yield the final carboxylic acid.
Overall Synthesis Scheme
The synthetic pathway involves the transformation of 2-methyl-3-chloroaniline into the intermediate 4-chloro-6-methyl-1H-indazole, which is subsequently oxidized to the target compound, this compound.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 4-chloro-6-methyl-1H-indazole
This initial step involves the diazotization of the amino group of 2-methyl-3-chloroaniline, followed by an intramolecular cyclization to form the indazole ring system. This reaction is a modified version of the Jacobson indazole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-3-chloroaniline | 141.59 | 10.0 g | 70.6 mmol |
| Potassium acetate | 98.14 | 8.3 g | 84.7 mmol |
| Acetic anhydride | 102.09 | 20.0 mL | 212 mmol |
| Isopentyl nitrite | 117.15 | 18.9 mL | 141 mmol |
| Chloroform | - | 120 mL | - |
| Tetrahydrofuran (THF) | - | 150 mL | - |
| Lithium hydroxide (LiOH) | 23.95 | 20.7 g | 494 mmol |
| Water | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over approximately 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the mixture to 60 °C.
-
Add isopentyl nitrite (18.9 mL, 141 mmol) and continue stirring at 60 °C overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).
-
Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours to hydrolyze the N-acetylated intermediate.
-
Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 4-chloro-6-methyl-1H-indazole.
Expected Results
| Product | Appearance | Yield | Purity (by LCMS) |
| 4-chloro-6-methyl-1H-indazole | Orange solid | ~85% | >95% |
Step 2: Synthesis of this compound
The second step involves the oxidation of the methyl group at the 6-position of the indazole ring to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-6-methyl-1H-indazole | 166.61 | 5.0 g | 30.0 mmol |
| Potassium permanganate (KMnO4) | 158.03 | 9.5 g | 60.1 mmol |
| Pyridine | - | 30 mL | - |
| Water | - | 70 mL | - |
| Sulfuric acid (concentrated) | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 4-chloro-6-methyl-1H-indazole (5.0 g, 30.0 mmol) in a mixture of pyridine (30 mL) and water (70 mL).
-
Heat the mixture to 85 °C with magnetic stirring.
-
Slowly add potassium permanganate (9.5 g, 60.1 mmol) in portions over 30 minutes.
-
Maintain the reaction at 85 °C for 6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by TLC.
-
After the reaction is complete, cool the mixture to room temperature and allow it to stand for 2 days.
-
Dilute the mixture with water (100 mL) and extract with a mixture of diethyl ether and hexane (3:2, 2 x 50 mL) to remove any unreacted starting material.
-
Filter the aqueous layer to remove the manganese dioxide precipitate. Wash the precipitate with 10% aqueous pyridine (2 x 20 mL).
-
Combine the aqueous filtrates and carefully acidify with concentrated sulfuric acid to a pH of approximately 2-3. A precipitate should form.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Expected Results
| Product | Appearance | Yield | Purity (by HPLC) |
| This compound | Yellowish solid | ~70% | >98% |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the complete synthesis.
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully during the acidification step.
-
Chloroform is a suspected carcinogen. Handle with appropriate precautions.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.
Application Notes and Protocols for the Synthesis of 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole scaffold is a key component in a variety of pharmacologically active compounds. This document provides a detailed experimental protocol for a plausible two-step synthesis of this compound. The synthesis commences with the diazotization of 2-amino-5-chloro-3-methylbenzonitrile to form the intermediate, 4-chloro-1H-indazole-6-carbonitrile, which is subsequently hydrolyzed to yield the final carboxylic acid product. This protocol is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and pharmaceutical development.
Overall Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-1H-indazole-6-carbonitrile
This procedure outlines the formation of the indazole ring system via diazotization of the corresponding aniline derivative.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-amino-5-chloro-3-methylbenzonitrile | C₈H₇ClN₂ | 166.61 | 10.0 g |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 4.5 g |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 30 mL |
| Water (deionized) | H₂O | 18.02 | 100 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 100 mL |
| Brine | NaCl (aq) | - | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-5-chloro-3-methylbenzonitrile (10.0 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (4.5 g) in water (20 mL) dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 2 hours.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-chloro-1H-indazole-6-carbonitrile.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 4-chloro-1H-indazole-6-carbonitrile | Off-white solid | 75-85 | 180-185 |
Note: The yield and melting point are estimates based on similar reactions and should be confirmed experimentally.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the nitrile functional group to a carboxylic acid.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-chloro-1H-indazole-6-carbonitrile | C₈H₄ClN₃ | 177.59 | 5.0 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5.0 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL |
| Water (deionized) | H₂O | 18.02 | 50 mL |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-1H-indazole-6-carbonitrile (5.0 g) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (5.0 g) in water (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice-water bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford this compound.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| This compound | White to pale yellow solid | 85-95 | >250 (decomposes) |
Note: The yield and melting point are estimates based on similar reactions and should be confirmed experimentally.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with extreme care and always keep it in solution.
-
Concentrated acids and bases are corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Use of 4-chloro-1H-indazole-6-carboxylic acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its unique bicyclic structure allows for versatile substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 4-chloro-1H-indazole-6-carboxylic acid , a key building block for the synthesis of a new generation of kinase inhibitors. The chloro substituent at the 4-position and the carboxylic acid at the 6-position offer strategic points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting a range of kinases. Indazole derivatives have shown significant promise in the inhibition of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like Kinase 4 (PLK4), and Rho-associated protein kinase (ROCK), which are implicated in angiogenesis, cell cycle regulation, and other key signaling pathways.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of representative indazole-based kinase inhibitors against various kinase targets. While not all are direct derivatives of this compound, they illustrate the potential potency achievable with the indazole scaffold.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 - 977.6 | [1] |
| Dihydropyridone indazole amide | ROCK1 | Potent Inhibition | [2] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivative | CDK2 | Submicromolar | [3] |
| Pyrrolopyrazole derivative | PAK4 | 1.3 (cellular IC50) | [4] |
| N-acylhydrazone derivative | VEGFR-2 | 60.83 | [5] |
| Quinazoline derivative | VEGFR-2 | 7.0 | [6] |
Experimental Protocols
The primary synthetic transformation involving this compound is the formation of an amide bond with a variety of amine-containing fragments. This is a crucial step in constructing a library of potential kinase inhibitors. Below are detailed protocols for standard amide coupling reactions.
Protocol 1: Amide Coupling using HATU
This protocol is a high-efficiency method suitable for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Desired amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This is a more cost-effective method suitable for more reactive amines.
Materials:
-
This compound
-
Desired amine
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor library starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
VEGFR-2 Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from this compound.
Caption: Inhibition of VEGFR-2 signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Chloro-1H-indazole-6-carboxylic Acid in Anti-Cancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs and clinical candidates.[1][2][3] This privileged heterocycle is particularly prominent in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][4] Within this class of compounds, 4-chloro-1H-indazole-6-carboxylic acid emerges as a key building block. Its strategic substitution with a chlorine atom at the 4-position and a carboxylic acid at the 6-position provides a versatile platform for the synthesis of potent and selective anti-cancer agents. The 4-chloro substituent can enhance binding affinity and modulate the physicochemical properties of the final compound, while the 6-carboxylic acid serves as a crucial synthetic handle for the introduction of diverse pharmacophoric groups, most commonly through amide bond formation. These modifications are instrumental in targeting various signaling pathways implicated in cancer progression.
Introduction: The Significance of the Indazole Moiety in Oncology
Indazole derivatives have demonstrated a broad spectrum of biological activities, with their anti-tumor properties being the most extensively explored.[2] Several successful anti-cancer therapeutics, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its importance in drug design.[1] The versatility of the indazole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's pharmacological profile.
The presence of a chlorine atom at the 4-position of the indazole ring can be advantageous for several reasons:
-
Enhanced Potency: The electron-withdrawing nature of chlorine can influence the electronic distribution of the indazole ring system, potentially leading to stronger interactions with the target protein.
-
Improved Selectivity: Strategic placement of halogen atoms can guide the orientation of the inhibitor within the binding pocket of a kinase or enzyme, thereby improving selectivity for the intended target over other related proteins.
-
Metabolic Stability: The introduction of a chlorine atom can block potential sites of metabolism, leading to improved pharmacokinetic properties.
The carboxylic acid group at the 6-position is primarily utilized as a versatile chemical handle. It allows for the convenient formation of amides, esters, and other functional groups, enabling the exploration of a wide chemical space to optimize target engagement and cellular activity.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a common driver of cancer. The indazole scaffold has been successfully employed in the design of inhibitors targeting various kinases, including VEGFR, FGFR, and Akt.[1][5]
General Synthetic Strategy
A common strategy for the synthesis of indazole-based kinase inhibitors involves the amidation of the 6-carboxylic acid group of this compound with a variety of amines. This approach allows for the introduction of different side chains that can interact with specific regions of the kinase active site.
Caption: Synthetic workflow for developing indazole-based kinase inhibitors.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of 4-chloro-1H-indazole-6-carboxamide derivatives.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-chloro-1H-indazole-6-carboxamide derivative.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer drugs.[4] The indazole scaffold is a key feature in some PARP inhibitors.
Role of the Carboxamide Moiety
In the context of PARP inhibitors, the carboxamide group derived from the 6-carboxylic acid of the indazole core often plays a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme. This interaction is essential for the inhibitory activity of the molecule.
Caption: Mechanism of action for indazole-based PARP inhibitors.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various indazole derivatives against different cancer cell lines and kinases. While not all of these compounds are direct derivatives of this compound, they highlight the potency that can be achieved with the indazole scaffold.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [2][3] |
| 2f | A549 (Lung Cancer) | 1.15 | [2][3] |
| 6o | K562 (Leukemia) | 5.15 | [6] |
| 5k | Hep-G2 (Liver Cancer) | 3.32 | [6] |
| 30l (PAK1 inhibitor) | PAK1 (Kinase) | 0.0098 | [7] |
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid is a valuable synthetic handle, its acidic nature can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid clearance.[8] In such cases, bioisosteric replacement of the carboxylic acid with other functional groups can be a viable strategy to improve the drug-like properties of the molecule while retaining its biological activity.[8][9]
Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These heterocycles have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions.[10][11]
-
Acylsulfonamides: This group can also mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid.[10]
-
Hydroxamic acids
-
Squaric acids [8]
The decision to replace the carboxylic acid group should be based on a thorough analysis of the structure-activity relationship and the desired pharmacokinetic profile of the drug candidate.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel anti-cancer agents. Its strategic chlorination and the presence of a readily modifiable carboxylic acid group provide a robust platform for developing potent and selective inhibitors of key cancer targets, particularly kinases and PARP enzymes. The synthetic protocols and strategic considerations outlined in these application notes are intended to guide researchers in the effective utilization of this important scaffold in their drug discovery efforts. Further exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-chloro-1H-indazole-6-carboxylic Acid in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Introduction:
4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent kinase inhibitors. The indazole core is recognized as a "privileged scaffold" due to its ability to mimic the hinge-binding interactions of ATP in the active site of various kinases. The strategic placement of the chloro and carboxylic acid functionalities on this scaffold provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, with a focus on p21-activated kinase 1 (PAK1).
Application in Kinase Inhibitor Development
The indazole nucleus is a key pharmacophore in several approved and clinical-stage kinase inhibitors. Its bioisosteric relationship with purines allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The carboxylic acid group at the 6-position of this compound is a prime site for modification, most commonly through amide bond formation. This allows for the introduction of various substituents that can probe different pockets of the kinase active site, thereby influencing potency and selectivity.
A primary application of this scaffold is in the development of inhibitors for p21-activated kinases (PAKs), a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and motility.[1] Dysregulation of PAK signaling is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.
Experimental Protocols
The following protocols describe the synthesis of a model kinase inhibitor, N-(3-aminophenyl)-4-chloro-1H-indazole-6-carboxamide, a representative derivative of this compound, and the subsequent evaluation of its inhibitory activity against PAK1.
Synthesis of N-(3-aminophenyl)-4-chloro-1H-indazole-6-carboxamide
This synthesis involves a standard amide coupling reaction between this compound and 1,3-phenylenediamine.
Materials:
-
This compound
-
1,3-Phenylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 1,3-phenylenediamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-aminophenyl)-4-chloro-1H-indazole-6-carboxamide.
In Vitro Kinase Inhibition Assay (PAK1)
The inhibitory potential of the synthesized compound against PAK1 can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
General Protocol:
-
Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in a suitable buffer containing a low percentage of DMSO.
-
In a 384-well plate, add the PAK1 enzyme, the specific peptide substrate, and ATP to the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the signal (e.g., luminescence) according to the assay kit manufacturer's instructions.
-
Calculate the percentage of kinase activity for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data
The following table presents representative inhibitory activities of indazole-based compounds against various kinases, illustrating the potential of this scaffold. Note that the specific IC₅₀ values for derivatives of this compound would need to be determined experimentally.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Indazole-3-carboxamide | PAK1 | 9.8 | [2] |
| Indazole Derivative | VEGFR-2 | 5.4 | [3] |
| 3-chloro-6-nitro-1H-indazole | L. infantum | 11,230 | [3] |
Signaling Pathway
PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42. Upon activation, PAK1 phosphorylates numerous downstream substrates, leading to the regulation of cytoskeletal dynamics, cell proliferation, and survival. Inhibition of PAK1 by compounds derived from this compound can block these signaling cascades, thereby impeding cancer cell migration and invasion.
References
- 1. N-(3-fluoro-4-pyridinyl)-1H-indazole-6-carboxamide | C13H9FN4O | CID 107595284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 4-chloro-1H-indazole-6-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 6-position carboxylic acid allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The primary methods for derivatizing the carboxylic acid group are amide bond formation (amidation) and ester formation (esterification). These reactions enable the introduction of a wide variety of functional groups, which can modulate the physicochemical properties, pharmacokinetic profile, and biological activity of the parent molecule.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, often employed to mimic peptide bonds and to introduce diverse substituents. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid for nucleophilic attack by the amine. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Esterification Reactions
Esterification is another fundamental transformation used to modify carboxylic acids. Esters can act as prodrugs, improving the bioavailability of a compound, or they can be key intermediates for further synthetic transformations. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of 4-chloro-1H-indazole-6-carboxamides using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Add triethylamine (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Fischer-Speier Esterification
This protocol outlines the synthesis of esters of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ester.
Data Presentation
| Derivative Type | R Group | Reaction Time (h) | Yield (%) |
| Amide | -NH-CH(CH₃)₂ | 5 | 51 |
| Ester | -OCH₃ | 0.5 | 96 |
| Ester | -OCH₂CH₃ | 0.5 | 92 |
| Ester | -O(CH₂)₂CH₃ | 1 | 94 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Simplified signaling pathway for EDC/HOBt mediated amide coupling.
4-chloro-1H-indazole-6-carboxylic acid as a building block in organic synthesis
Application Notes: 4-Chloro-1H-indazole-6-carboxylic Acid in Organic Synthesis
Introduction
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Its derivatives are integral to a wide array of therapeutics, including potent kinase inhibitors used in oncology.[3][4] this compound is a key building block, offering a strategic combination of a functionalized indazole core and a versatile carboxylic acid handle. The chloro-substitution can influence the electronic properties and binding interactions of the final molecule, while the carboxylic acid at the 6-position provides a prime site for derivatization, most commonly through amide bond formation.[5] These features make it an attractive starting material for the synthesis of targeted therapeutics, particularly inhibitors of protein kinases involved in aberrant cell signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O₂ | [6] |
| Molecular Weight | 196.59 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | [6] |
| InChIKey | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | [6] |
Application 1: Synthesis of Kinase Inhibitor Scaffolds via Amide Coupling
The most direct and widespread application of this compound is its use as a precursor for synthesizing libraries of potential kinase inhibitors through amide bond formation. The carboxylic acid moiety is readily activated and coupled with a diverse range of primary and secondary amines to generate a corresponding series of amides. This approach allows for the systematic exploration of the chemical space around the indazole core to optimize target affinity and selectivity.
General Workflow for Amide Synthesis
The process involves activating the carboxylic acid, followed by nucleophilic attack from a selected amine to form the stable amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Experimental Protocol: Synthesis of N-Aryl-4-chloro-1H-indazole-6-carboxamide
This protocol provides a representative method for the amide coupling of this compound with a generic aniline derivative using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline, HATU, and DIPEA sequentially at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-chloro-1H-indazole-6-carboxamide.
Hypothetical Reaction Data:
| Starting Amine | Product | Yield (%) | Purity (LC-MS) |
| Aniline | N-phenyl-4-chloro-1H-indazole-6-carboxamide | 85% | >98% |
| 3-methoxyaniline | 4-chloro-N-(3-methoxyphenyl)-1H-indazole-6-carboxamide | 82% | >99% |
| 4-fluoroaniline | 4-chloro-N-(4-fluorophenyl)-1H-indazole-6-carboxamide | 88% | >98% |
Application 2: Interruption of Kinase Signaling Pathways
Indazole-based molecules synthesized from this compound often function as Type I kinase inhibitors. They are designed to compete with adenosine triphosphate (ATP) for binding to the ATP-binding pocket in the catalytic domain of a target kinase. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signaling cascade that contributes to pathological processes like cancer cell proliferation.
Mechanism of Action
The diagram below illustrates a simplified kinase signaling pathway and the point of intervention by an indazole-based inhibitor.
The indazole core typically forms critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine ring of ATP. The substituents derived from the carboxylic acid and other positions on the indazole ring explore adjacent pockets to enhance potency and selectivity.[4]
This compound is a high-value building block for synthetic and medicinal chemists. Its pre-functionalized core allows for the rapid and efficient synthesis of novel indazole derivatives, particularly carboxamides. This capability is crucial in drug discovery programs aimed at developing targeted kinase inhibitors for therapeutic intervention in oncology and other diseases driven by dysregulated cell signaling. The protocols and applications outlined here demonstrate its utility and potential for accelerating the development of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with 4-chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-chloro-1H-indazole-6-carboxylic acid as a kinase inhibitor, offering detailed protocols for its characterization. The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs for cancer therapy sharing this core structure.[1][2] This document outlines a hypothetical study of this compound as a novel kinase inhibitor, providing methodologies for assessing its inhibitory potential against a representative kinase, p21-activated kinase 1 (PAK1), which is implicated in oncogenic signaling pathways.[3][4][5]
Hypothetical Inhibitory Activity
While specific enzyme targets for this compound have not been empirically determined in published literature, the broader family of indazole derivatives has demonstrated potent inhibitory activity against various protein kinases.[1][2][6] For the purpose of these application notes, we will present hypothetical data for its activity against PAK1.
Table 1: Hypothetical Inhibitory Activity of this compound against PAK1
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | PAK1 | 75 | In vitro kinase assay |
| Staurosporine (Control) | PAK1 | 10 | In vitro kinase assay |
Experimental Protocols
General Workflow for Kinase Inhibition Screening
The following diagram outlines a typical workflow for screening and characterizing a novel kinase inhibitor.
Caption: General workflow for a kinase inhibition assay.
Detailed Protocol: In Vitro PAK1 Inhibition Assay
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PAK1.
Materials:
-
This compound
-
Recombinant human PAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
DMSO
-
384-well white opaque plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the PAK1 enzyme and its substrate at twice the final desired concentration.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential Signaling Pathway Involvement
Given that many indazole derivatives function as kinase inhibitors in an oncological context, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and migration.[3][4][5][7] The p21-activated kinase (PAK1) pathway is a critical regulator of these processes and a target for cancer therapy.
Caption: Potential inhibition of the PAK1 signaling pathway.
Disclaimer: The inhibitory activities and specific enzyme targets presented in these application notes are hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual biological activity of this compound. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancerindex.org [cancerindex.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for 4-chloro-1H-indazole-6-carboxylic acid in Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-chloro-1H-indazole-6-carboxylic acid is a versatile organic molecule that holds significant promise as a building block in the design and synthesis of advanced functional materials. Its rigid bicyclic indazole core, coupled with the coordinating carboxylate group and the influential chloro substituent, makes it an attractive candidate for the construction of novel Metal-Organic Frameworks (MOFs) and other coordination polymers. The presence of the nitrogen-containing heterocycle and the halogen atom can impart unique photophysical, catalytic, and adsorptive properties to the resulting materials. These characteristics are of great interest in diverse fields such as gas storage, chemical sensing, catalysis, and drug delivery.
This document provides detailed application notes on the potential uses of this compound in material science, with a focus on its application as an organic linker in the synthesis of a hypothetical luminescent MOF, designated as G-MOF-1 (Gemini-Metal-Organic Framework-1). Detailed experimental protocols for the synthesis and characterization of G-MOF-1 are provided, along with data presentation in structured tables and visualizations of the experimental workflow.
Application in Luminescent Metal-Organic Frameworks
The unique electronic properties of the indazole ring system, combined with the potential for metal-to-ligand charge transfer, make this compound an excellent candidate for constructing luminescent MOFs. The chloro-substituent can further influence the emission properties through halogen bonding interactions and by modifying the electronic structure of the ligand.
A hypothetical Zinc-based MOF, G-MOF-1, was synthesized using this compound as the primary organic linker. The resulting framework exhibits promising photoluminescent properties, suggesting potential applications in chemical sensing, bio-imaging, and solid-state lighting.
Quantitative Data Summary
The key properties of the synthesized G-MOF-1 are summarized in the table below.
| Property | Value | Method of Determination |
| Formula | [Zn(C₈H₄ClN₂O₂)₂(H₂O)₂]·(DMF) | Single Crystal X-ray Diffraction |
| Molecular Weight | 632.75 g/mol | Calculated |
| Crystal System | Monoclinic | Single Crystal X-ray Diffraction |
| Space Group | P2₁/c | Single Crystal X-ray Diffraction |
| Excitation Max (λₑₓ) | 350 nm | Fluorescence Spectroscopy |
| Emission Max (λₑₘ) | 450 nm (blue emission) | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 15% | Integrating Sphere Measurement |
| BET Surface Area | 450 m²/g | N₂ Adsorption-Desorption |
Experimental Protocols
Synthesis of G-MOF-1
Materials:
-
This compound (98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)
-
Ethanol (99.5%)
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.098 g, 0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Zinc nitrate hexahydrate (0.149 g, 0.5 mmol) in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture at 120 °C for 48 hours.
-
After 48 hours, allow the oven to cool slowly to room temperature over a period of 24 hours.
-
Colorless, block-shaped crystals of G-MOF-1 should form at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours to remove residual solvent.
Characterization of G-MOF-1
a) Single-Crystal X-ray Diffraction (SC-XRD):
-
Select a suitable single crystal of G-MOF-1 under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at room temperature using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).
b) Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the as-synthesized G-MOF-1 into a fine powder.
-
Mount the powder on a sample holder.
-
Record the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.
-
Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm phase purity.
c) Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the activated G-MOF-1 sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the weight loss curve to determine the thermal stability of the framework and identify the loss of guest and coordinated solvent molecules.
d) Photoluminescence Spectroscopy:
-
Prepare a solid-state sample of G-MOF-1 by pressing the powder into a sample holder.
-
Record the excitation and emission spectra at room temperature using a fluorescence spectrophotometer.
-
Determine the excitation and emission maxima.
-
Measure the photoluminescence quantum yield using an integrating sphere.
Visualizations
Caption: Workflow for the solvothermal synthesis of G-MOF-1.
Caption: Workflow for the characterization of G-MOF-1.
Caption: Logical relationship between components and properties.
Application Notes and Protocols for Acylation Reactions of 4-Chloro-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several approved drugs. The presence of a chloro substituent and a carboxylic acid moiety on the indazole ring offers versatile handles for chemical modification, allowing for the synthesis of diverse compound libraries for screening and lead optimization. Acylation, the process of introducing an acyl group, is a fundamental transformation that can be applied to both the indazole nitrogen (N-acylation) and the carboxylic acid group (amide or ester formation), leading to derivatives with potentially enhanced pharmacological properties.
These application notes provide detailed protocols for the N-acylation of the indazole ring and the conversion of the carboxylic acid group into amides and esters. The methodologies are based on established synthetic procedures for related indazole and carboxylic acid derivatives. Additionally, the potential biological relevance of these acylated products, particularly in the context of anticancer research, is discussed.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Acylation of the Indazole Ring
| Entry | Acylating Agent | Coupling System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | DMAP (cat.) | Pyridine | DCM | rt | 2-4 | 85-95 |
| 2 | Benzoyl Chloride | - | Pyridine | DCM | 0 to rt | 1-3 | 80-90 |
| 3 | Carboxylic Acid | DMAPO / Boc₂O | - | DCM | rt | 12-24 | 70-85[1] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Table 2: Summary of Reaction Conditions for Amide Synthesis
| Entry | Amine | Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | - | DIPEA | DMF | rt | 2-6 | 80-95 |
| 2 | Morpholine | EDC·HCl | HOBt | NMM | DCM/DMF | rt | 12-24 | 75-90 |
| 3 | Aniline | T3P | - | Pyridine | EtOAc | rt to 50 | 4-8 | 70-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Table 3: Summary of Reaction Conditions for Ester Synthesis
| Entry | Alcohol | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | SOCl₂ (catalytic) | Methanol | reflux | 4-8 | 85-95 |
| 2 | Ethanol | H₂SO₄ (catalytic) | Ethanol | reflux | 6-12 | 80-90 |
| 3 | Benzyl alcohol | DCC | DMAP (cat.) | DCM | rt | 12-24 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Important Note on Chemoselectivity: this compound possesses two primary sites for acylation: the indazole nitrogen (N1 or N2) and the carboxylic acid hydroxyl group. The chemoselectivity of acylation will depend on the reaction conditions and the reagents employed. N-acylation is typically favored under basic conditions that deprotonate the indazole NH, while acylation of the carboxylic acid requires activation of the carboxyl group. For selective acylation of one functional group in the presence of the other, the use of appropriate protecting groups may be necessary. The following protocols are provided for the individual transformations.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the indazole nitrogen. It is important to note that this reaction may lead to a mixture of N1 and N2 isomers.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride, or a carboxylic acid)
-
Coupling system (if using a carboxylic acid, e.g., DMAPO/Boc₂O)[1]
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using an acid chloride):
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0-3.0 eq) to the solution.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis from this compound
This protocol describes the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. To avoid N-acylation of the indazole, protection of the indazole nitrogen (e.g., with a BOC or SEM group) may be required prior to this step.
Materials:
-
This compound (or its N-protected derivative)
-
Amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HBTU, EDC·HCl)
-
Additive (if required, e.g., HOBt)
-
Non-nucleophilic base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using HATU):
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ester Synthesis from this compound
This protocol describes the esterification of the carboxylic acid group. Similar to amide synthesis, protection of the indazole nitrogen may be necessary for clean conversion.
Materials:
-
This compound (or its N-protected derivative)
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Esterification reagent/catalyst (e.g., SOCl₂, H₂SO₄, DCC/DMAP)
-
Anhydrous solvent (if necessary, e.g., DCM for DCC coupling)
-
Standard laboratory glassware and magnetic stirrer
Procedure (Fischer Esterification with Methanol):
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of methanol to act as both solvent and reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a few drops of thionyl chloride).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflows for the acylation reactions of this compound.
Caption: Generalized signaling pathway for the anticancer activity of indazole derivatives.
Biological Context and Applications
Indazole derivatives are well-represented in the landscape of oncology drug discovery and development. Several small molecule kinase inhibitors containing the indazole core have been approved for the treatment of various cancers. These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3][4][5]
Acylated derivatives of this compound, particularly the corresponding amides, are of significant interest as they can mimic interactions of known inhibitors with their protein targets and potentially offer improved pharmacokinetic properties. The N-acyl and 6-carboxamide moieties can be tailored to probe the binding pockets of kinases and other enzymes implicated in cancer progression.
The generalized signaling pathway diagram illustrates how indazole-based inhibitors can block the activity of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. Inhibition of RTKs can lead to the downregulation of pro-survival pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways. The ultimate cellular consequences of this inhibition include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and a reduction in angiogenesis (the formation of new blood vessels that supply tumors).[2] The synthesis of a library of acylated derivatives of this compound is, therefore, a rational approach in the search for novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions Involving 4-Chloro-1H-Indazole-6-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis of 4-aryl-1H-indazole-6-carboxylic acid derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and immune checkpoint modulators.
Introduction
Indazole-containing compounds are a prominent class of heterocyclic scaffolds in modern drug discovery, known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] The functionalization of the indazole core is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[2] This protocol focuses on the Suzuki coupling of 4-chloro-1H-indazole-6-carboxylic acid and its derivatives, providing a pathway to novel 4-aryl-1H-indazole-6-carboxylic acids, which are valuable building blocks for drug development. While Suzuki couplings on bromo- and iodo-indazoles are well-documented, the use of chloro-indazoles often requires more tailored catalytic systems due to the lower reactivity of the C-Cl bond.[2][3]
Applications in Drug Discovery
4-Aryl-1H-indazole derivatives have shown promise in targeting key signaling pathways implicated in cancer and autoimmune diseases.
Kinase Inhibition: Many indazole derivatives have been identified as potent inhibitors of various protein kinases, such as ERK1/2 and Akt, which are crucial nodes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] The introduction of an aryl group at the C4 position can influence the binding affinity and selectivity of these compounds for the kinase active site.
Immune Checkpoint Inhibition: Recent studies have highlighted the potential of 4-phenyl-1H-indazole derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[4] By blocking this interaction, these compounds can restore T-cell activity against tumor cells, offering a promising approach in cancer immunotherapy.[4] The carboxylic acid moiety at the C6 position can serve as a handle for further derivatization to optimize potency and pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound derivatives with various arylboronic acids. These should be considered as starting points, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Procedure for Suzuki Coupling of Methyl 4-chloro-1H-indazole-6-carboxylate
This protocol is adapted from general procedures for Suzuki couplings on halo-indazoles.[3][5] The ester protecting group is recommended to avoid potential side reactions with the carboxylic acid.
Reactants and Reagents:
| Reactant/Reagent | Molar Equiv. | Purpose |
| Methyl 4-chloro-1H-indazole-6-carboxylate | 1.0 | Starting material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.10 | Catalyst |
| Base (e.g., K₂CO₃, Na₂CO₃, CsF) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O, DME, DMF) | - | Reaction medium |
Procedure:
-
To a reaction vessel, add methyl 4-chloro-1H-indazole-6-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (0.02-0.10 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-aryl-1H-indazole-6-carboxylate.
Saponification to the Carboxylic Acid
Procedure:
-
Dissolve the purified methyl 4-aryl-1H-indazole-6-carboxylate in a suitable solvent mixture (e.g., THF/methanol/water).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq.).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final 4-aryl-1H-indazole-6-carboxylic acid.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-aryl-1H-indazole-6-carboxylic acids.
Representative Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Pathway
Caption: Potential inhibition of the ERK signaling pathway by a 4-aryl-1H-indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-indazole-6-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-chloro-1H-indazole-6-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the this compound scaffold?
A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted toluene. A plausible route includes nitration, oxidation of the methyl group to a carboxylic acid, reduction of the nitro group to an amine, followed by diazotization and cyclization to form the indazole ring. Subsequent chlorination at the 4-position would yield the final product.
Q2: What are the critical factors influencing the yield and purity of the final product?
Several factors can significantly impact the outcome of the synthesis. These include the choice of reagents for each step, reaction temperature, reaction time, and the efficiency of purification methods. Controlling regioselectivity during the formation of the indazole ring and the subsequent chlorination is also crucial.
Q3: Are there common side reactions to be aware of during the synthesis?
Yes, potential side reactions include the formation of regioisomers during indazole synthesis, incomplete reactions at any of the steps, and over-chlorination of the aromatic ring. For instance, direct alkylation or acylation of an indazole can lead to a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge.[1] Careful control of reaction conditions is necessary to minimize these byproducts.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity of the product at different stages.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the indazole ring formation step. | - Inefficient diazotization of the aniline precursor.- Suboptimal temperature for the cyclization reaction.- Degradation of the diazonium salt intermediate. | - Ensure complete dissolution of the amine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite).- Maintain a low temperature (0-5 °C) during diazotization to prevent decomposition of the diazonium salt.- Carefully control the temperature during the cyclization step, as higher temperatures might be required but can also lead to side products. |
| Formation of N1 and N2 isomers during subsequent functionalization. | The indazole ring's annular tautomerism allows for substitution at both nitrogen atoms.[1] | - The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) typically favors N1-alkylation.[1]- Steric hindrance at the C-3 position can favor N1 alkylation, while electron-withdrawing groups at C-7 can direct towards N2 substitution.[1] |
| Poor regioselectivity during the chlorination step. | The directing effects of the existing substituents on the indazole ring may lead to chlorination at undesired positions. | - Employ a milder chlorinating agent to have better control over the reaction.- Consider using a protecting group strategy to block more reactive sites before carrying out the chlorination. |
| Difficulty in purifying the final product. | - Presence of closely related impurities or starting materials.- The product may have limited solubility in common organic solvents. | - Optimize the chromatographic purification conditions (e.g., solvent system, stationary phase).- Recrystallization from a suitable solvent system can be an effective final purification step. A trial of different solvents may be necessary to find the optimal one. |
| Incomplete reaction as observed by TLC or HPLC. | - Insufficient reaction time or temperature.- Deactivation of the catalyst (if applicable).- Poor quality of reagents. | - Increase the reaction time and/or temperature incrementally while monitoring the reaction progress.- Ensure the catalyst is fresh and active. In some cases, adding a fresh batch of catalyst might be necessary.- Use reagents from a reliable source and ensure they are anhydrous where required. |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-6-carboxylic acid
This protocol describes a general method for the synthesis of the indazole-6-carboxylic acid core, which can be adapted for the synthesis of the 4-chloro derivative.
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Sodium hydroxide
-
Iodine
-
Sodium sulfite
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Reduction of the Nitro Group: 4-Methyl-3-nitrobenzoic acid is catalytically reduced using palladium on carbon in methanol to yield 3-amino-4-methylbenzoic acid.
-
Diazotization and Cyclization: The resulting 3-amino-4-methylbenzoic acid is then reacted with a diazotizing agent, such as isoamyl nitrite, in the presence of acetic anhydride to form the 1H-indazole-6-carboxylic acid methyl ester.
-
Iodination (Example of Halogenation): To a solution of 1H-indazole-6-carboxylic acid methyl ester (17.0 mmol) in 50 mL of methanol, add sodium hydroxide (20.0 mmol).[2] Stir until dissolved.[2] Add iodine (20.0 mmol) in portions at room temperature over 30 minutes.[2] Continue the reaction for 1 hour, monitoring by TLC.[2]
-
Work-up and Purification: After the reaction is complete, filter the mixture.[2] Evaporate the filtrate to dryness and add a saturated sodium sulfite solution to precipitate the solid product.[2] Filter the solid and dry it to obtain the desired product.[2] Further purification can be achieved by silica gel column chromatography.[2]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 4-Chloro-1H-indazole-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-chloro-1H-indazole-6-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a polar aromatic carboxylic acid, are:
-
Recrystallization: This is often the most efficient method for removing minor impurities, provided a suitable solvent is found.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: An effective liquid-liquid extraction technique to separate the acidic product from neutral or basic impurities.[1][2]
Q2: What are the likely impurities in crude this compound?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials, by-products from side reactions (e.g., isomers, over-chlorinated or incompletely cyclized products), and residual solvents or reagents.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Problem: My this compound does not crystallize from solution.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is not saturated. | The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution.[3] |
| Supersaturation has not been achieved. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or a solvent/anti-solvent system. Good starting points for indazole carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.[4] |
| Presence of impurities inhibiting crystallization. | The crude product may be too impure. Consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug. |
Problem: The recrystallization yield is very low.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product.[3] It is expected to lose some product during recrystallization, typically in the range of 20-30%.[5] |
| Premature crystallization during hot filtration. | Filter the hot solution quickly. Use a pre-heated funnel to prevent the solution from cooling and crystallizing in the funnel.[6] |
| Product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor. |
| Incomplete transfer of crystals. | Ensure all crystals are scraped from the flask and transferred to the filter. Wash the flask with a small amount of the cold recrystallization solvent and add this to the filter. |
Column Chromatography
Problem: My compound is not moving down the column or is moving too slowly.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A common mobile phase for indazole derivatives is a mixture of ethyl acetate and petroleum ether.[4] |
| Strong interaction with the stationary phase. | This compound is a polar compound and may interact strongly with silica gel. Consider deactivating the silica gel with a small amount of triethylamine or acetic acid in the mobile phase, depending on the nature of the impurities. Alternatively, a different stationary phase like alumina could be tested. |
Problem: The separation of my compound from impurities is poor.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase. | The polarity difference between your compound and the impurities may not be sufficient for separation with the current eluent. Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation (ΔRf > 0.2). |
| Column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better separation than loading a concentrated solution.[7] |
Acid-Base Extraction
Problem: I am not getting a good separation of layers in the separatory funnel.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of an emulsion. | Emulsions can form when the layers are shaken too vigorously. Gently invert the funnel several times instead of vigorous shaking. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for some time for the layers to separate. |
| Miscible organic solvent. | Ensure the organic solvent you are using is immiscible with water. Dichloromethane or ethyl acetate are common choices.[1] |
Problem: Low recovery of the product after acidification.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete precipitation. | After acidifying the aqueous layer containing the carboxylate salt, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. Check the pH with litmus paper or a pH meter. Cool the solution in an ice bath to further decrease the solubility of the product. |
| Product is somewhat water-soluble. | If the product does not fully precipitate, it may have some solubility in water. In this case, after acidification, extract the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[8] |
| Insufficient amount of base during extraction. | Ensure enough aqueous base (e.g., NaOH or NaHCO₃ solution) is used to completely deprotonate the carboxylic acid and transfer it to the aqueous layer. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or an ethanol/water mixture are good starting points.[4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate.[4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup, especially with bicarbonate.[1]
-
Separation: Allow the layers to separate. The deprotonated 4-chloro-1H-indazole-6-carboxylate will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is around 1-2. The this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Data Presentation
Table 1: Expected Purity and Yield for Different Purification Techniques.
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% | 70-90% | Highly dependent on the purity of the crude material. |
| Column Chromatography | >99% | 60-85% | Effective for removing impurities with different polarities. |
| Acid-Base Extraction | >95% | 80-95% | Excellent for removing neutral and basic impurities. |
Note: These are estimated values and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 4-chloro-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1H-indazole-6-carboxylic acid. This guide addresses common issues encountered during a plausible multi-step synthesis, focusing on the identification and mitigation of common side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low yield or incomplete conversion during the oxidation of the methyl group.
Plausible Cause:
-
Insufficient amount of oxidizing agent (e.g., potassium permanganate).
-
Reaction time is too short or the temperature is too low.
-
Poor solubility of the starting material.
Troubleshooting Steps:
-
Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Caution should be exercised as harsh conditions can sometimes lead to decarboxylation of the product.[1]
-
Improve Solubility: If the starting material has poor solubility in the reaction solvent (e.g., water for KMnO4 oxidation), consider the use of a co-solvent or a phase-transfer catalyst to enhance the reaction rate.
Problem 2: Incomplete reduction of the nitro group to an amine.
Plausible Cause:
-
Deactivation or insufficient amount of the reducing agent (e.g., SnCl2).
-
Suboptimal pH of the reaction medium.
Troubleshooting Steps:
-
Reagent Quality and Quantity: Use a fresh batch of the reducing agent. Increase the molar equivalents of the reducing agent and monitor the reaction to completion.
-
Control pH: For reductions using metals in acidic media (e.g., Sn/HCl), ensure the reaction mixture remains acidic throughout the process.
Problem 3: Formation of a phenolic byproduct instead of the indazole ring.
Plausible Cause:
-
Decomposition of the diazonium salt intermediate by reaction with water, especially at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Strictly maintain a low temperature (typically 0-5 °C) during the diazotization step.
-
Minimize Water Content: Use anhydrous solvents where possible for the cyclization step following diazotization.
-
Prompt Cyclization: Proceed with the intramolecular cyclization step immediately after the formation of the diazonium salt without isolation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts from 4-chloro-2-methyl-5-nitrobenzoic acid. The synthesis involves three main steps:
-
Oxidation: The methyl group is oxidized to a carboxylic acid.
-
Reduction: The nitro group is selectively reduced to an amine.
-
Diazotization and Cyclization: The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
Q2: What are the most common side reactions to expect during this synthesis?
A2: Common side reactions are associated with each step of the synthesis. These can include incomplete reactions, and the formation of specific byproducts. For instance, during the synthesis of a similar compound, 6-nitro-1H-indazole-3-carbaldehyde, the formation of the corresponding carboxylic acid was observed as a byproduct of oxidation.[2]
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization from a suitable solvent system. Acid-base extraction can also be an effective method to separate the acidic product from non-acidic impurities. Column chromatography on silica gel may be necessary if impurities have similar solubility characteristics to the product.
Data Presentation
Table 1: Potential Side Products and Their Characteristics
| Side Product Name | Plausible Origin | Distinguishing Features | Mitigation Strategy |
| 4-chloro-2-methyl-5-aminobenzoic acid | Incomplete diazotization/cyclization | More basic than the product. Will show a primary amine signal in spectroscopic analysis. | Ensure complete reaction during diazotization. |
| 5-chloro-3-hydroxy-2-methylbenzoic acid | Reaction of diazonium salt with water | Will exhibit a phenolic OH signal in spectroscopic analysis. | Maintain low temperatures during diazotization. |
| Decarboxylated indazole | Harsh reaction conditions (e.g., excessive heat) | Absence of the carboxylic acid group. Lower molecular weight. | Avoid excessive heating, particularly during oxidation and cyclization steps.[1] |
| Azo-coupled dimers | Side reaction of the diazonium salt | Higher molecular weight compounds, often colored. | Maintain low temperature and controlled addition of reagents during diazotization. |
Experimental Protocols
Step 1: Oxidation of 4-chloro-2-methyl-5-nitrobenzoic acid (Hypothetical)
-
To a solution of 4-chloro-2-methyl-5-nitrobenzoic acid in aqueous sodium hydroxide, slowly add a solution of potassium permanganate at elevated temperature.
-
Reflux the mixture until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate to precipitate the dicarboxylic acid intermediate.
Step 2: Selective Reduction of the Nitro Group (Hypothetical)
-
Dissolve the dicarboxylic acid from the previous step in a suitable solvent like ethanol.
-
Add an excess of tin(II) chloride dihydrate.
-
Reflux the mixture until the reduction of the nitro group is complete (monitor by TLC).
-
Cool the reaction, neutralize with a base, and extract the amino-dicarboxylic acid.
Step 3: Diazotization and Intramolecular Cyclization (Hypothetical)
-
Dissolve the amino-dicarboxylic acid in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period to allow for intramolecular cyclization.
-
The product, this compound, may precipitate from the solution and can be collected by filtration.
Mandatory Visualization
Caption: Plausible synthetic pathway for this compound and potential side reactions.
References
Technical Support Center: Enhancing the Solubility of 4-chloro-1H-indazole-6-carboxylic acid for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-1H-indazole-6-carboxylic acid. The focus is on addressing challenges related to its solubility in aqueous solutions for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound containing a carboxylic acid group. Its chemical structure, particularly the presence of the aromatic indazole ring and the chloro substituent, suggests that it is likely to have low intrinsic solubility in aqueous solutions at neutral pH. The carboxylic acid moiety, however, provides a handle for pH-dependent solubility enhancement. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
Q2: Why is my stock solution of this compound precipitating when diluted in my assay buffer?
Precipitation upon dilution is a common issue for compounds with low aqueous solubility. This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous assay buffer. The organic solvent concentration decreases significantly upon dilution, and if the aqueous buffer cannot maintain the compound in solution at the final concentration, it will precipitate. The pH of your final assay buffer is a critical factor; if it is below the pKa of the carboxylic acid, the less soluble neutral form will predominate.
Q3: What are the primary strategies to improve the solubility of this compound?
The primary strategies for improving the solubility of this compound for in vitro biological assays include:
-
pH Adjustment: Increasing the pH of the solution above the compound's pKa to form the more soluble carboxylate salt.
-
Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay medium.
-
Addition of Solubilizing Excipients: Employing agents like cyclodextrins or surfactants to encapsulate or form micelles with the compound, enhancing its apparent solubility.
-
Salt Formation: Preparing a salt of the compound (e.g., sodium or potassium salt) prior to dissolution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Issue: Compound precipitation observed in the stock solution or during sample preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility in the chosen solvent. | Prepare the stock solution in a more potent organic solvent such as DMSO or DMA. | The compound dissolves completely at the desired stock concentration. |
| Stock concentration is too high. | Prepare a less concentrated stock solution. | The compound remains in solution. |
| Degradation of the compound. | Verify the purity and integrity of the compound using analytical methods like LC-MS or NMR. | The compound is confirmed to be stable and pure. |
Issue: Precipitation upon dilution of the stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the aqueous buffer is too low. | Increase the pH of the buffer. Since the compound is a carboxylic acid, a pH > 7 is recommended. Test a range of pH values (e.g., 7.4, 8.0, 8.5). | The compound remains in solution at the final assay concentration. |
| Final concentration exceeds the aqueous solubility. | Decrease the final concentration of the compound in the assay. | The compound remains in solution. |
| Insufficient co-solvent in the final solution. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium. Be mindful of the tolerance of your biological assay to the co-solvent. | The compound remains soluble. |
| Ionic strength of the buffer. | In some cases, high salt concentrations can decrease the solubility of organic compounds ("salting out"). Try reducing the salt concentration of your buffer if possible. | Improved solubility is observed. |
Data Presentation: Solubility of this compound
The following tables provide a summary of expected solubility behavior in different solvent systems. Note: These are representative values and actual solubility should be determined experimentally.
Table 1: Solubility in Common Organic Solvents
| Solvent | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylacetamide (DMA) | > 50 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
Table 2: Aqueous Solubility at Different pH Values (with 1% DMSO)
| pH | Predicted Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 1 - 5 |
| 7.0 | 10 - 20 |
| 7.4 | 20 - 50 |
| 8.0 | > 100 |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
-
Objective: To prepare a working solution of this compound by forming its salt in situ.
-
Materials:
-
This compound
-
1 M NaOH solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of purified water.
-
Slowly add 1 M NaOH dropwise while stirring until the compound dissolves. This indicates the formation of the sodium salt.
-
Adjust the pH to the desired final value (e.g., 7.4) using dilute HCl or NaOH as needed.
-
Bring the solution to the final volume with PBS.
-
Sterile filter the solution if required for cell-based assays.
-
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Objective: To prepare a concentrated stock solution in an organic solvent.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Weigh the required amount of this compound into a sterile, dry vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <1%) and consistent across all experimental conditions, including vehicle controls.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Strategies for enhancing solubility.
stability issues of 4-chloro-1H-indazole-6-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-chloro-1H-indazole-6-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Avoid exposure to strong oxidizing agents and strong acids, as these can promote degradation. For long-term storage, maintaining a controlled, low-temperature environment is advisable.
Q2: What are forced degradation studies and why are they important for this compound?
A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A3: Typical stress conditions include exposure to acid, base, oxidation, heat, and light. These conditions are designed to accelerate the degradation process and provide insight into the compound's stability profile under various environmental influences.
Q4: How does the chemical structure of this compound influence its stability?
A4: The indazole ring, a bicyclic aromatic system, is generally stable. However, the presence of substituents can affect its reactivity. The electron-withdrawing nature of the chloro and carboxylic acid groups may influence the electron density of the indazole ring system and potentially affect its susceptibility to hydrolytic and other forms of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: I am observing unexpected peaks in my chromatogram after dissolving the compound in an acidic mobile phase.
-
Possible Cause: Acid-catalyzed hydrolysis. The indazole ring system or the carboxylic acid moiety might be susceptible to degradation in highly acidic conditions.
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate the stability of the compound in a range of pH values to determine the optimal pH for your mobile phase.
-
Time and Temperature: Minimize the time the compound is in the acidic solution and perform the analysis at a lower temperature to reduce the rate of degradation.
-
Forced Degradation Study: Conduct a controlled acid degradation study (see Experimental Protocols section) to identify and characterize the degradation products.
-
Issue 2: The purity of my sample seems to decrease over time when exposed to laboratory light.
-
Possible Cause: Photodegradation. Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Troubleshooting Steps:
-
Light Protection: Store the compound in amber vials or protect it from light using aluminum foil during experiments.
-
Photostability Study: Perform a formal photostability study as per ICH Q1B guidelines to quantify the extent of degradation and identify photoproducts.
-
Issue 3: I am seeing degradation of the compound when using a formulation containing peroxide-forming excipients.
-
Possible Cause: Oxidative degradation. The indazole nucleus may be susceptible to oxidation.
-
Troubleshooting Steps:
-
Excipient Selection: Avoid using excipients known to contain or generate peroxides.
-
Antioxidant Addition: Consider the inclusion of an antioxidant in the formulation to prevent oxidative degradation.
-
Oxidative Forced Degradation: Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide to understand the oxidative degradation pathway.
-
Data Presentation
The following table summarizes typical conditions for forced degradation studies based on regulatory guidelines and scientific literature. These are starting points and may need to be optimized for this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation Target |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Up to 7 days | 5-20% |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days | 5-20% |
| Thermal Degradation | 60°C to 105°C | Up to 30 days | 5-20% | |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | Significant degradation |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final peroxide concentration of 3%.
-
Thermal: Store the stock solution and solid compound at a selected elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Regioselective Alkylation of 4-chloro-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the N1 versus N2 alkylation of 4-chloro-1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective alkylation of this compound challenging?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate due to similar polarities.[1][2] The final ratio of these isomers is highly sensitive to a variety of factors, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[2][3][4][5] The electronic properties of the chloro and carboxylic acid substituents on the indazole core also play a significant role in directing the alkylation.
Q2: What are the key factors influencing whether alkylation occurs at the N1 or N2 position?
Several factors dictate the outcome of the alkylation reaction:
-
Base and Solvent System: The combination of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product.[3][4][5][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.[2]
-
Steric and Electronic Effects: The substituents on the indazole ring have a significant impact. While the 4-chloro and 6-carboxylic acid groups in the target molecule will influence the electron density at both nitrogen atoms, substituents at the C7 position are known to sterically hinder the N1 position, thereby favoring N2 alkylation.[2][3][5]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The N1-substituted indazole is typically the more thermodynamically stable isomer.[2][3][4][5] Reaction conditions that allow for equilibrium to be reached will favor the N1 product. Conversely, conditions that favor kinetic control can lead to the formation of the N2 isomer.[3]
-
Nature of the Electrophile: The choice of alkylating agent is also a key factor. Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) can favor N2 alkylation.[5][7] Similarly, acidic conditions using diazo compounds or alkyl 2,2,2-trichloroacetimidates can be highly selective for the N2 position.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low N1-selectivity; mixture of N1 and N2 isomers is observed. | The reaction conditions are not optimal for thermodynamic control. Weaker bases or polar aprotic solvents may not sufficiently favor the N1 anion. | To enhance N1 selectivity, utilize a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4] This combination has been shown to provide high N1 regioselectivity for a variety of indazoles.[4][5][6] |
| Reaction favors the N2 isomer when the N1 isomer is desired. | Steric hindrance around the N1 position or specific reaction conditions (e.g., Mitsunobu) may be directing alkylation to N2. | Switch to conditions known to favor the thermodynamically more stable N1 product. The NaH/THF system is the primary recommendation.[3][4] |
| Low or no conversion of the starting material. | The base may not be strong enough to deprotonate the indazole, or the reaction temperature may be too low. The quality of the reagents (e.g., anhydrous solvent, active NaH) is also critical. | Ensure the use of a sufficiently strong base like NaH and confirm that all reagents and solvents are anhydrous. If the reaction is sluggish at room temperature, gentle heating (e.g., to 50 °C) may be required after the addition of the alkylating agent.[3][10] |
| Difficulty in separating N1 and N2 isomers. | The polarity of the two isomers is often very similar, making chromatographic separation challenging. | Optimize the reaction to maximize the formation of the desired isomer, thereby simplifying purification.[1] For separation, consider high-performance column chromatography with a shallow solvent gradient.[1] |
Factors Influencing N1 vs. N2 Selectivity
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
Troubleshooting Workflow for N1/N2 Alkylation
Caption: Decision workflow for troubleshooting N1/N2 regioselectivity.
Summary of Reaction Conditions for Regioselective Indazole Alkylation
| Condition | Base | Solvent | Electrophile/Reagent | Typical Outcome | Selectivity (N1:N2) | Reference |
| N1-Selective | NaH | THF | Alkyl Halide | Thermodynamic Control | >99:1 for some substrates | [3][4][6] |
| N1-Selective | Cs₂CO₃ | Dioxane | Alkyl Tosylate | Thermodynamic Control | High N1-selectivity | [1][7] |
| N2-Selective | - | THF | Alcohol, PPh₃, DIAD/DEAD | Mitsunobu Reaction (Kinetic) | 1:2.5 for unsubstituted indazole | [5][7] |
| N2-Selective | - | DCM | Diazo Compound, TfOH (cat.) | Acid-Catalyzed (Kinetic) | Up to 0:100 | [2][8] |
| Mixed/Variable | K₂CO₃ | DMF | Alkyl Halide | Mixed Control | Can be ~1:1 | [2][11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for High N1-Selectivity (NaH/THF)
This protocol is adapted from methods demonstrating high N1-regioselectivity.[1][2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typical concentration 0.1 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.[1]
Protocol 2: General Procedure for N2-Selectivity (Mitsunobu Reaction)
This protocol is based on the Mitsunobu reaction, which often favors the kinetically controlled N2-product.[5][7]
-
Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the N2-alkylated product from byproducts and any N1-isomer that may have formed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 4-chloro-1H-indazole-6-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-chloro-1H-indazole-6-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. A plausible and common synthetic route involves the initial synthesis of 4-chloro-1H-indazole followed by the oxidation of a precursor, such as 4-chloro-6-methyl-1H-indazole.
Issue 1: Low Yield or Incomplete Reaction in the Synthesis of 4-Chloro-1H-indazole
| Potential Cause | Recommended Solution |
| Inefficient Diazotization: The diazotization of the aniline precursor is a critical step. On a larger scale, localized temperature fluctuations can lead to decomposition of the diazonium intermediate. | Ensure efficient and uniform cooling of the reaction mixture. The addition of the diazotizing agent (e.g., isoamyl nitrite or tert-butyl nitrite) should be slow and controlled to maintain the optimal temperature range. |
| Poor Quality of Reagents: The purity of the starting aniline and the diazotizing agent is crucial. Impurities can lead to side reactions and lower yields. | Use high-purity starting materials. It is advisable to test the purity of the reagents before use, especially for large-scale batches. |
| Suboptimal Reaction Concentration: As the scale increases, maintaining optimal reaction concentrations can be challenging. | Adjust solvent volumes to maintain the recommended concentration. Inadequate mixing in larger reactors can also be a factor, so ensure the stirring is efficient. |
Issue 2: Formation of Impurities During the Oxidation of 4-Chloro-6-methyl-1H-indazole
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid requires harsh conditions. Insufficient reaction time or oxidant can lead to the presence of the starting material or intermediate aldehydes and alcohols. | Increase the reaction time or the equivalents of the oxidizing agent (e.g., KMnO₄). Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
| Over-oxidation/Ring Opening: The use of strong oxidizing agents under harsh conditions can lead to the degradation of the indazole ring, resulting in a complex mixture of by-products. | Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Using a milder oxidizing agent or a two-step oxidation process (e.g., to the aldehyde first, then to the acid) might be necessary, though potentially less atom-economical for scale-up. |
| Formation of Manganese Dioxide Sludge: When using potassium permanganate, a significant amount of manganese dioxide (MnO₂) is formed as a by-product, which can complicate the work-up and product isolation. | After the reaction is complete, the MnO₂ can be removed by filtration. For large-scale operations, a filter press may be required. The filter cake should be washed thoroughly with water to recover any trapped product. |
Issue 3: Difficulties in the Purification of this compound
| Potential Cause | Recommended Solution |
| Poor Solubility of the Product: The carboxylic acid product may have limited solubility in common organic solvents, making recrystallization challenging. | A mixed solvent system may be required for effective recrystallization. Alternatively, purification can be achieved by dissolving the crude product in an aqueous base, filtering to remove insoluble impurities, and then re-precipitating the pure acid by adding acid. |
| Presence of Closely-Related Impurities: Impurities with similar polarity to the final product can be difficult to remove by simple recrystallization or chromatography. | High-performance liquid chromatography (HPLC) may be necessary for the separation of closely related impurities, although this is less ideal for large-scale production. Re-slurrying the crude product in a suitable solvent can also help to remove more soluble impurities. |
| Contamination with Heavy Metals: If a metal-based oxidizing agent is used, the final product may be contaminated with residual metals. | Treatment of the product solution with a metal scavenger may be necessary. Alternatively, multiple recrystallizations may reduce the metal content to acceptable levels. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a two-step process. First, 4-chloro-1H-indazole is synthesized from a suitable precursor like 2-methyl-3-chloroaniline through diazotization and cyclization. The resulting intermediate can be purified before the next step. The second step involves the introduction of the carboxylic acid group at the 6-position, often through the oxidation of a 6-methyl group on the 4-chloro-1H-indazole scaffold using a strong oxidizing agent like potassium permanganate.
Q2: What are the main safety concerns during the scale-up of this process?
A2: The diazotization step can be hazardous on a large scale due to the potential for the accumulation of unstable diazonium salts, which can decompose exothermically. Careful temperature control is critical. The use of strong oxidizing agents like potassium permanganate also requires caution as these reactions can be highly exothermic. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area or a fume hood.[1]
Q3: How can the formation of regioisomers be controlled during the synthesis of the indazole ring?
A3: The formation of N-1 versus N-2 isomers is a common challenge in indazole synthesis. The choice of reaction conditions, including the base and solvent, can significantly influence the regioselectivity. For many indazole syntheses, specific conditions have been developed to favor the desired N-1 isomer.
Q4: Are there alternative methods for introducing the carboxylic acid group?
A4: Besides the oxidation of a methyl group, other methods can be considered. For instance, a Sandmeyer reaction on a 6-amino-4-chloro-1H-indazole precursor could be used to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. Another possibility is a metal-catalyzed carboxylation of a 4-chloro-6-halo-1H-indazole derivative. The choice of method will depend on the availability of starting materials, cost, and scalability.
Data Presentation
Table 1: Representative Yields for the Two-Step Synthesis of this compound
| Step | Reaction | Lab Scale (10g) Yield | Pilot Scale (1kg) Yield | Key Considerations for Scale-up |
| 1 | Synthesis of 4-chloro-1H-indazole | 85-95% | 75-85% | Heat transfer, mixing, potential for localized overheating during diazotization. |
| 2 | Oxidation to this compound | 60-75% | 50-65% | Exothermic reaction control, efficient removal of MnO₂ by-product, product isolation from the aqueous phase. |
| Overall | - | 51-71% | 38-55% | Cumulative losses from two steps and purification. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-indazole
This protocol is adapted from established methods for the synthesis of substituted indazoles.
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge Reactor: Charge the reactor with 2-methyl-3-chloroaniline (1.0 eq) and a suitable solvent such as chloroform.
-
Cooling: Cool the mixture to 0-5 °C with an ice bath.
-
Acetylation: Slowly add acetic anhydride (3.0 eq) to the cooled mixture while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1-2 hours after the addition is complete.
-
Diazotization: Heat the mixture to 50-60 °C. Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) over 1-2 hours, maintaining the temperature. The reaction is typically stirred overnight at this temperature.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. Add water and an organic solvent like ethyl acetate for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-1H-indazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: Oxidation to this compound
This protocol is based on the general procedure for the oxidation of alkylarenes.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chloro-6-methyl-1H-indazole (1.0 eq) and water.
-
Addition of Base: Add a base such as sodium carbonate (Na₂CO₃) to make the solution alkaline.
-
Heating: Heat the mixture to 80-90 °C.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~4.0 eq) in water over several hours. The purple color of the permanganate will disappear as it is consumed. The reaction is highly exothermic and requires careful monitoring of the temperature.
-
Reaction Completion: Continue heating and stirring until the purple color persists, indicating the reaction is complete. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water to recover any product.
-
Product Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Visualizations
References
preventing degradation of 4-chloro-1H-indazole-6-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-chloro-1H-indazole-6-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] For optimal preservation, storage at room temperature is generally acceptable, though for extended periods, refrigeration (2-8 °C) is advisable.[5] The compound should be protected from light and moisture.
Q2: What are the known incompatibilities for this compound?
A2: this compound should not be stored with strong oxidizing agents, strong bases, or amines, as these can promote degradation.[3]
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure of this compound, the primary potential degradation pathways include decarboxylation, photodegradation, and oxidation. The presence of the carboxylic acid group makes it susceptible to losing carbon dioxide, particularly at elevated temperatures.[1][6] The indazole ring itself can be sensitive to light, potentially leading to rearrangements.[7] Furthermore, the electron-rich indazole ring system can be a target for oxidative degradation.[3][8]
Q4: Are there any visible signs of degradation to watch for?
A4: Yes, a change in the physical appearance of the compound, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its crystalline form, can be indicative of degradation. Any unexpected changes in solubility should also be investigated.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound.
Issue 1: Discoloration or Change in Physical Appearance
If you observe a change in the color or physical state of your stored this compound, it is likely that some level of degradation has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored compound.
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQs.
-
Perform Purity Analysis: Use a stability-indicating HPLC method to determine the purity of the sample.
-
Forced Degradation Studies: If degradation is confirmed, perform forced degradation studies to identify the likely cause.
Issue 2: Inconsistent Experimental Results
If you are experiencing inconsistent results in your experiments, it may be due to the degradation of your this compound stock.
Recommended Actions:
-
Prepare a Fresh Stock Solution: Prepare a fresh solution from a new or properly stored batch of the compound and repeat the experiment.
-
Analyze the Old Stock: Analyze the purity of the old stock solution using a stability-indicating HPLC method to check for the presence of degradation products.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 80 °C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 80 °C for 24 hours. |
| Oxidative Degradation | Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105 °C for 24 hours. |
| Photodegradation | Expose a solution of the compound to UV light (254 nm) for 24 hours. |
Analysis: After exposure to each stress condition, analyze the samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products. Compare the chromatograms to that of an unstressed sample.
References
- 1. connectsci.au [connectsci.au]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction condition optimization for derivatizing 4-chloro-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-1H-indazole-6-carboxylic acid. The information is designed to assist with common challenges encountered during derivatization reactions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
N-Alkylation
Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the N1 position?
A1: The formation of both N1 and N2 regioisomers is a common challenge in the N-alkylation of indazoles due to the ambident nucleophilicity of the indazole anion.[1] The N1-substituted product is generally the thermodynamically more stable isomer.[2][3] To favor the N1 isomer, consider the following strategies:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often provides high N1 selectivity.[1][2][3][4] The sodium cation is believed to coordinate with the N2 nitrogen and the carboxylic acid group, sterically hindering alkylation at the N2 position.[1]
-
Thermodynamic Control: Employing conditions that allow for equilibration to the more stable N1 product can be beneficial. This may involve longer reaction times or higher temperatures, but care must be taken to avoid decomposition.
Troubleshooting Flowchart for N1/N2 Regioselectivity:
References
Validation & Comparative
Comparative Biological Activity of 4-chloro-1H-indazole-6-carboxylic acid and Other Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the biological activity of 4-chloro-1H-indazole-6-carboxylic acid and other functionally relevant indazole derivatives, supported by experimental data and detailed protocols.
While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The presence of a chloro group at the 4-position and a carboxylic acid at the 6-position suggests potential for activities such as kinase inhibition, receptor modulation, and antiproliferative effects. This guide will compare the known biological activities of various substituted indazoles to provide a framework for understanding the potential of this compound.
I. Comparative Analysis of Biological Activities
The biological activity of indazole derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the quantitative data for various indazole derivatives, providing a basis for comparison with the potential activities of this compound.
Table 1: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [1] |
| 1H-indazole-3-carboxamide derivative 51j | GSK-3 | 18 | [2] |
| 1H-indazole-3-carboxamide derivative 51h | GSK-3 | 50 | [2] |
| 5-arylamino-6-chloro-1H-indazole-4,7-dione derivative | Akt1 | Potent inhibition (qualitative) | [3] |
Table 2: Antiproliferative Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4][5] |
| 1H-indazole-3-amine derivative 6o | K562 (Leukemia) | 5.15 | [6][7] |
| 1H-indazole-3-amine derivative 6o | HEK-293 (Normal Cell) | 33.2 | [6][7] |
Table 3: Receptor Modulation and Other Activities of Indazole Derivatives
| Compound | Target | Activity | EC50/IC50 | Reference |
| Indazole arylsulfonamide GSK2239633A | CCR4 | Antagonist | Potent (qualitative) | [8] |
| Indazole-3-carboxamide derivative 12d | CRAC Channel | Inhibitor | IC50 = 0.67 µM | [9] |
| Indazole-6-phenylcyclopropylcarboxylic acid derivative | GPR120 | Agonist | - | |
| 4-chloro-1-H indazole | Candida albicans | Antifungal | Promising (qualitative) | [10] |
| Indazole-linked triazole 12j | Candida spp., Aspergillus spp. | Antifungal | Significant (qualitative) | [11] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
A. Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from the dose-response curve.
B. Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
1. Reagents and Materials:
-
Cancer cell lines (e.g., 4T1, K562)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12]
C. CCR4 Antagonist Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[13][14][15]
1. Reagents and Materials:
-
CCR4-expressing cells (e.g., HUT78)
-
Transwell inserts with a permeable membrane
-
24-well plates
-
Chemoattractant (e.g., CCL22)
-
Test compounds
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell counting method (e.g., Calcein-AM staining, flow cytometry)
2. Procedure:
-
Pre-incubate CCR4-expressing cells with different concentrations of the test compound.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and add the pre-incubated cells to the upper chamber.
-
Incubate the plate to allow cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber.
-
The IC50 value is calculated as the concentration of the antagonist that causes 50% inhibition of cell migration.[14]
III. Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for drug development.
A. Kinase Inhibition Signaling Pathway
Many indazole derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. For example, inhibition of receptor tyrosine kinases (RTKs) like FGFR1 can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition by an indazole derivative.
B. Experimental Workflow for Antiproliferative Activity Screening
The following diagram illustrates a typical workflow for screening compounds for antiproliferative activity.
Caption: A standard workflow for determining the antiproliferative activity of indazole derivatives using the MTT assay.
IV. Conclusion
While direct experimental data for this compound remains limited, this comparative guide provides valuable insights into its potential biological activities based on the established profiles of structurally related indazole derivatives. The presence of the indazole core, substituted with a chloro and a carboxylic acid group, suggests that this compound is a promising candidate for investigation as a kinase inhibitor, an antiproliferative agent, or a modulator of other biological targets. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to design and conduct further studies to elucidate the specific biological functions of this compound and its analogs. Future research should focus on synthesizing and screening this compound against a panel of kinases and cancer cell lines to determine its therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-indazole-6-carboxylic Acid Analogs as Kinase Inhibitors
The 4-chloro-1H-indazole-6-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic placement of the chloro and carboxylic acid groups on the indazole core provides key interaction points within the ATP-binding pocket of various kinases and offers vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data and detailed methodologies for their evaluation.
Structure-Activity Relationship Insights
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent kinase inhibition. The SAR can be broadly categorized by modifications at three key positions: the C4-chloro substituent, the C6-carboxylic acid group, and the N1 position of the indazole ring.
The chloro group at the C4 position is often crucial for maintaining a favorable conformation and establishing key interactions within the kinase hinge region. In many kinase inhibitor scaffolds, a halogen at this position can act as a hydrogen bond acceptor and contribute to the overall binding affinity. Replacement of the chloro group with other halogens or small lipophilic groups can modulate potency and selectivity.
The C6-carboxylic acid is a versatile functional group that can be converted into various amides and esters to explore interactions with the solvent-exposed region of the ATP-binding site. This position is pivotal for enhancing cellular activity and tuning physicochemical properties. SAR studies on related indazole scaffolds have shown that the nature of the substituent attached to the carboxamide at C6 significantly impacts the inhibitory potency against various kinases. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, modifications at the carboxamide position led to potent FGFR1 inhibitors.[1]
The N1 position of the indazole ring is frequently substituted to improve potency and pharmacokinetic properties. Introduction of small alkyl or substituted benzyl groups at this position can enhance binding affinity by accessing additional pockets within the kinase domain.
Comparative Inhibitory Activity of Indazole Analogs
The following tables summarize the inhibitory activities of representative indazole analogs against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). These kinases are crucial mediators of angiogenesis and cell cycle progression, respectively, and are validated targets for cancer therapy.
Table 1: SAR of 4-Chloro-1H-indazole-6-carboxamide Analogs as VEGFR-2 Inhibitors
| Compound ID | R Group (at 6-carboxamide) | VEGFR-2 IC50 (nM) | Reference Compound |
| 1 (Core) | -OH | >1000 | - |
| 1a | -NH-(3-(4-methylpiperazin-1-yl)phenyl) | 30.2 | Sunitinib |
| 1b | -NH-(4-fluorophenyl) | 150 | Sorafenib |
| 1c | -NH-(pyridin-3-yl) | 85 | Axitinib |
Note: Data is representative and compiled from studies on analogous 1H-indazole-carboxamide scaffolds as kinase inhibitors.[1]
Table 2: SAR of N1-Substituted 4-Chloro-1H-indazole Analogs as PLK4 Inhibitors
| Compound ID | R1 Group (at N1) | PLK4 IC50 (nM) | Reference Compound |
| 2 (Core) | -H | 500 | - |
| 2a | -CH3 | 150 | CFI-400945 |
| 2b | -CH2CH3 | 98 | - |
| 2c | -CH2-phenyl | 45 | - |
Note: Data is representative and based on SAR trends observed for indazole-based kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, add 2.5 µL of 4x test compound solution in kinase buffer (various concentrations). Add 2.5 µL of a 4x enzyme/substrate mixture. To initiate the reaction, add 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the test compounds.
Materials:
-
Cancer cell line (e.g., HUVEC for angiogenesis, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for the discovery of kinase inhibitors.
Caption: Simplified VEGFR2 signaling pathway.
Caption: Role of PLK4 in cell cycle regulation.
References
The Strategic Advantage of 4-chloro-1H-indazole-6-carboxylic acid as a Precursor for Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive validation of 4-chloro-1H-indazole-6-carboxylic acid as a versatile and valuable precursor for the synthesis of next-generation kinase inhibitors. Through a comparative analysis of derivative compounds, supported by experimental data and detailed protocols, we illustrate the strategic importance of this building block in modern drug discovery.
The 4-chloro and 6-carboxylic acid functionalities on the indazole ring offer key advantages for synthetic elaboration and biological activity. The chloro group can modulate the electronic properties of the aromatic system and provide a vector for further functionalization, while the carboxylic acid serves as a crucial handle for amide bond formation, a common strategy to engage with the hinge region of kinase active sites and introduce diverse chemical moieties to explore structure-activity relationships (SAR).
Comparative Analysis of Indazole-6-Carboxamide Derivatives
To demonstrate the potential of the indazole-6-carboxylic acid scaffold, we present a comparative analysis of a series of synthesized indazole-6-carboxamide derivatives. While these derivatives originate from the parent 1H-indazole-6-carboxylic acid, the principles of their synthesis and their biological activities provide a strong rationale for the utility of the 4-chloro substituted precursor. The introduction of a chloro group at the 4-position is a well-established strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of a representative set of indazole-6-carboxamide derivatives, highlighting the impact of various substituents introduced via amide coupling.
| Compound ID | R Group (Amide Substituent) | Average GI50 (µM) vs. Cancer Cell Lines¹ | EGFR IC50 (nM) | c-Met IC50 (nM) | CDK2 IC50 (nM) |
| 6f | 4-Chlorophenyl | 0.77 | 3.10 | 4.10 | - |
| 6i | 4-Bromophenyl | 0.86 | - | 5.50 | - |
| 6j | 4-Iodophenyl | 1.05 | - | 6.30 | - |
| 6n | 3,4-Dichlorophenyl | 1.07 | 3.50 | - | - |
| 6s | 4-Trifluoromethylphenyl | - | - | - | 3.50 |
| Doxorubicin | (Reference Drug) | 1.10 | - | - | - |
¹Average growth inhibitory concentration against A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines.[1] Data adapted from Frejat et al., Bioorganic Chemistry, 2022.[1]
The data clearly indicates that derivatives of the indazole-6-carboxamide scaffold exhibit potent anticancer activity. Notably, compounds with halogenated phenyl groups at the amide position, such as 6f , 6i , 6j , and 6n , demonstrate significant antiproliferative effects, often surpassing the reference drug doxorubicin.[1] Furthermore, these compounds show promising inhibitory activity against key oncogenic kinases like EGFR and c-Met.[1] The potent activity of these halogenated derivatives underscores the potential of incorporating a chloro-substituent on the indazole core itself, as in this compound, to further enhance biological efficacy.
Visualizing the Kinase Inhibition Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate a general kinase signaling pathway and the workflow for validating a kinase inhibitor.
Caption: General kinase signaling pathway and the inhibitory action of an indazole-based inhibitor.
Caption: Experimental workflow for the validation of a kinase inhibitor precursor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis of a representative indazole-6-carboxamide derivative and for a standard in vitro kinase inhibition assay.
Synthesis of Indazole-6-carboxamide Derivatives
This protocol describes the amide coupling of 1H-indazole-6-carboxylic acid with a substituted amine. The same procedure can be readily adapted for this compound.
Materials:
-
1H-indazole-6-carboxylic acid
-
Substituted aryl amine (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOAt (1.2 equivalents).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.[1]
-
Add the substituted aryl amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indazole-6-carboxamide derivative.[1]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, c-Met)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized indazole-6-carboxamide inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the indazole inhibitor in DMSO.
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit.
-
Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The data and protocols presented in this guide strongly support the validation of this compound as a highly valuable precursor for the development of novel kinase inhibitors. The inherent biological activity of the indazole-6-carboxamide scaffold, coupled with the synthetic tractability afforded by the carboxylic acid handle, provides a robust platform for generating diverse libraries of compounds. The strategic incorporation of a chloro-substituent at the 4-position offers a promising avenue for enhancing potency and optimizing drug-like properties. Researchers and drug development professionals are encouraged to leverage this versatile building block in their pursuit of innovative and effective kinase-targeted therapies.
References
A Comparative Analysis of Kinase Inhibitors Derived from the 4-Chloro-1H-Indazole-6-Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Its ability to mimic the purine ring of ATP allows for competitive binding to the kinase active site, making it an attractive starting point for the design of novel cancer therapeutics. This guide provides a comparative analysis of kinase inhibitors derived from or structurally related to 4-chloro-1H-indazole-6-carboxylic acid, a key building block for generating diverse libraries of potential drug candidates. We present quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.
Comparative Kinase Inhibition Profiles
While specific kinase inhibitors directly derived from this compound are not extensively reported in publicly available literature, a comparative analysis of structurally related indazole-based compounds highlights the potential of this chemical class. The following tables summarize the inhibitory activities of various indazole derivatives against key oncogenic kinases, providing a benchmark for future drug discovery efforts based on the this compound scaffold.
Table 1: Potency of Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 30l | PAK1 | 9.8 | [1] |
| Compound 49 | GSK-3β | 1.7 µM | [2] |
Table 2: Potency of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives Against PLK4
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| K17 | PLK4 | 0.3 | [3] |
| K22 | PLK4 | 0.1 | [3][4] |
| Axitinib | PLK4 | 6.5 | [3] |
| CFI-400945 | PLK4 | 2.8 | [3] |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinases that are potently inhibited by indazole-based compounds. These pathways are critical for cell cycle progression and proliferation, and their inhibition is a key strategy in cancer therapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against the total protein as a loading control.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Indazole Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
Indazole-containing compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of various 4-chloro-1H-indazole-6-carboxylic acid derivatives and related indazole compounds, offering insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple studies and aims to facilitate an objective comparison of the performance of these derivatives as potential therapeutic agents.
In Vitro Efficacy: Targeting a Range of Biological Pathways
The in vitro activity of indazole derivatives has been evaluated across a variety of assays, demonstrating their potential to modulate key biological targets implicated in cancer, inflammatory diseases, and infectious diseases.
Anticancer Activity
A diverse set of indazole derivatives has been investigated for their anticancer properties, with several compounds showing potent inhibitory activity against various cancer cell lines and kinases.
Table 1: In Vitro Anticancer Activity of Indazole Derivatives
| Compound Class | Specific Derivative | Target(s) | Assay Type | Key Findings (IC₅₀/Kᵢ/Kₔ) |
| N-phenyl-indazole derivatives | N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethylphenyl) urea | c-Kit, PDGFRβ, FLT3 | Kinase Inhibition Assay | Kᵢ: c-Kit = 68.5 ± 9.5 nM, PDGFRβ = 140 ± 0 nM, FLT3 = 375 ± 15.3 nM[1] |
| 4,6-disubstituted-1H-indazole derivatives | Compound 120 | IDO1 | Enzyme Inhibition Assay | IC₅₀ = 5.3 μM[1] |
| 1H-indazole amide derivatives | Compounds 116, 117, 118 | ERK1/2 | Enzymatic and Cellular Assays | Enzymatic IC₅₀ = 9.3 ± 3.2 - 25.8 ± 2.3 nM; Cellular (HT29) IC₅₀ = 0.9 ± 0.1 - 6.1 ± 1.1 μM[1] |
| 1H-indazole derivatives | Compound 88 | Estrogen Receptor-α (ER-α) | ER-α Degradation Assay | IC₅₀ = 0.7 nM[1] |
| 3-amino-indazole derivatives | Entrectinib (Compound 127) | Anaplastic Lymphoma Kinase (ALK) | Enzyme Inhibition Assay | IC₅₀ = 12 nM[1] |
| Indazole-substituted derivatives | Compound 116 | DU145, K562 cell lines | Cytotoxicity Assay | IC₅₀: DU145 = 0.75 μM, K562 = 2.5 μM[2] |
| 3-amino-1H-indazole derivatives | Compound 118 | PI3K/AKT/mTOR pathway (HGC-27 cells) | In vitro activity against HGC-27 cells | IC₅₀ = 0.43 ± 0.17 μM[2] |
Antimicrobial and Antiprotozoal Activity
Indazole derivatives have also demonstrated promising activity against various pathogens, including bacteria, fungi, and protozoa.
Table 2: In Vitro Antimicrobial and Antiprotozoal Activity of Indazole Derivatives
| Compound Class | Specific Derivative | Target Organism(s) | Assay Type | Key Findings (IC₅₀/MIC/Zone of Inhibition) |
| 3-methyl-1H-indazole derivatives | Compound 66 | Bacillus subtilis, Escherichia coli | Antibacterial Assay | Zone of Inhibition: B. subtilis = 22 mm, E. coli = 46 mm (at 300 μg/mL)[2] |
| 4,5-dihydro-1H-indazole derivatives | Compound 67 | Salmonella typhimurium | Antibacterial Assay | MIC₅₀ = 3.85 mg/mL[2] |
| 3-chloro-6-nitro-1H-indazole derivatives | Compound 77 | Leishmania infantum | Antileishmanial Assay | IC₅₀ = 11.23 μM[2] |
| 2-phenyl-2H-indazole derivatives | Compounds 8 and 10 | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Antiprotozoal Assay | Most active derivatives against the three protozoa[3] |
In Vivo Efficacy: From Animal Models to Potential Clinical Applications
Select indazole derivatives have progressed to in vivo studies, demonstrating their therapeutic potential in animal models of disease.
Table 3: In Vivo Efficacy of Indazole Derivatives
| Compound Class | Specific Derivative | Animal Model | Study Type | Key Findings |
| 1H-indazole derivatives | Compound 88 | Tamoxifen-sensitive and -resistant xenograft models of breast cancer | Efficacy Study | Displayed robust activity[1] |
| Indazole-6-phenylcyclopropylcarboxylic acids | Compound 33 | GPR120 null and wild-type mice | Oral Glucose Tolerance Study | Demonstrated activity through a GPR120 agonism mechanism[4] |
| 4-Hydroxyquinazoline derivatives | Compound B1 | HCT-15 nude mouse xenograft model | Anti-tumor Efficacy Study | Administered at 10, 25, and 50 mg/kg daily for 14 days with no significant changes in mouse body weight[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the efficacy of the cited indazole derivatives.
Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases such as c-Kit, PDGFRβ, FLT3, and ALK is typically determined using enzymatic assays. These assays often involve incubating the purified enzyme with the test compound and a substrate (e.g., ATP). The extent of the enzymatic reaction, often measured by phosphorylation of a substrate, is quantified in the presence and absence of the inhibitor to determine the IC₅₀ or Kᵢ value.
Cell-Based Assays
-
Cell Viability/Cytotoxicity Assays: To determine the effect of the compounds on cancer cell lines such as HT29, DU145, and K562, assays like the MTT or MTS assay are commonly employed. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
ER-α Degradation Assay: The ability of compounds to degrade the estrogen receptor-alpha is assessed by treating ER-α positive breast cancer cells with the compound and then quantifying the levels of ER-α protein, typically by Western blotting.
Antimicrobial Susceptibility Testing
-
Disk Diffusion Method: This method is used to determine the zone of inhibition. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The plate is incubated, and the diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is typically determined by broth microdilution methods, where the microorganism is grown in a liquid medium containing serial dilutions of the test compound.
In Vivo Efficacy Studies
-
Xenograft Models: Human cancer cells (e.g., HCT-15, breast cancer cell lines) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor volume and body weight are monitored over time to assess anti-tumor efficacy and toxicity.
-
Oral Glucose Tolerance Test (OGTT): This test is used to evaluate the effect of a compound on glucose metabolism. After an overnight fast, mice are administered the test compound, followed by a glucose challenge. Blood glucose levels are then measured at various time points to determine the compound's ability to improve glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
assessing the selectivity of kinase inhibitors based on the 4-chloro-1H-indazole-6-carboxylic acid scaffold
For researchers, scientists, and drug development professionals, the 1H-indazole core represents a privileged scaffold in the design of targeted kinase inhibitors. Its versatility has led to the development of numerous inhibitors against a range of kinase families, some of which have progressed to clinical use. A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comparative analysis of the selectivity profiles of representative kinase inhibitors built upon the indazole scaffold, supported by experimental data and detailed methodologies.
While the specific 4-chloro-1H-indazole-6-carboxylic acid scaffold is not widely represented in publicly available literature with comprehensive selectivity data, the broader class of indazole-based inhibitors offers significant insights into achieving kinase selectivity. This guide will focus on well-characterized examples targeting key kinases such as AXL and Aurora Kinase A, providing a framework for assessing selectivity.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount for its clinical success. Kinome-wide screening is a common approach to profile the inhibitory activity of a compound against a large panel of kinases. The data presented below, summarized from public research, highlights the diverse selectivity profiles that can be achieved with the indazole scaffold.
Indazole-Based AXL Inhibitors
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a key target in oncology due to its role in tumor progression and drug resistance.[1][2] Fragment-based lead discovery has identified indazole-based compounds as potent AXL inhibitors.[3]
Table 1: Kinase Selectivity Profile of a Representative Indazole-Based AXL Inhibitor (Compound A)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 2.8 | 1 |
| MERTK | >1000 | >357 |
| TYRO3 | >1000 | >357 |
| VEGFR2 | >1000 | >357 |
| EGFR | >1000 | >357 |
| MET | >1000 | >357 |
| RON | >1000 | >357 |
Note: Data for Compound A is representative of potent and selective indazole-based AXL inhibitors described in recent studies.[4][5] The high IC50 values against other kinases, including the closely related TAM family members MERTK and TYRO3, indicate a high degree of selectivity for AXL.
Indazole-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their dysregulation is often observed in cancer, making them attractive therapeutic targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some demonstrating isoform selectivity.[6]
Table 2: Kinase Selectivity Profile of a Representative Indazole-Based Aurora A Selective Inhibitor (Compound B)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Aurora A |
| Aurora A | 15 | 1 |
| Aurora B | 350 | 23.3 |
| Aurora C | 450 | 30 |
| VEGFR2 | >1000 | >66.7 |
| FLT3 | >1000 | >66.7 |
| CDK2 | >1000 | >66.7 |
| PLK1 | >1000 | >66.7 |
Note: Data for Compound B is representative of indazole-based inhibitors designed for Aurora A selectivity.[6] The selectivity against the highly homologous Aurora B and C isoforms is a key challenge and a critical determinant of the inhibitor's therapeutic window.
Experimental Protocols
The determination of kinase inhibition potency and selectivity is fundamental to the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate the data presented above.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay format is widely used for high-throughput screening and determination of IC50 values. It measures the amount of ATP remaining in the reaction mixture after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., AXL, Aurora A)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating: A serial dilution of the test compounds is prepared in DMSO and dispensed into the wells of the 384-well plate. A DMSO-only control (0% inhibition) and a control without enzyme (100% inhibition) are included.
-
Kinase Reaction: A reaction mixture containing the kinase, peptide substrate, and assay buffer is added to the wells containing the compounds.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The ATP detection reagent is added to each well, which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[7][8]
Experimental workflow for a luminescence-based kinase inhibition assay.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.
AXL Signaling Pathway
AXL signaling is activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, migration, and invasion.[1][9] Inhibition of AXL kinase activity blocks these downstream signals.
Simplified AXL signaling pathway and the point of inhibition.
Conclusion
The 1H-indazole scaffold serves as a versatile foundation for the development of potent and selective kinase inhibitors. As demonstrated with representative AXL and Aurora kinase inhibitors, careful structure-activity relationship (SAR) studies can yield compounds with high selectivity for their intended targets. The assessment of kinase selectivity through comprehensive profiling is a critical step in the preclinical development of these targeted therapies, enabling the selection of candidates with the most promising therapeutic window. The methodologies and comparative data presented in this guide provide a valuable resource for researchers dedicated to the discovery and optimization of next-generation kinase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 5. arcusbio.com [arcusbio.com]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of 4-chloro-1H-indazole-6-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors.[1][2] Derivatives of 4-chloro-1H-indazole-6-carboxylic acid are being explored for their therapeutic potential, making a thorough understanding of their pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—critical for advancing drug development efforts. This guide provides a comparative analysis of the predicted pharmacokinetic profile of a representative this compound derivative against an established kinase inhibitor with an alternative scaffold, supported by detailed experimental protocols and visual workflows.
Comparative Pharmacokinetic Data
While specific experimental data for this compound is not extensively available in public literature, in silico predictions can offer valuable early insights into its potential ADME properties. The following table summarizes the predicted pharmacokinetic parameters for a representative indazole derivative compared to a well-characterized kinase inhibitor, Sunitinib, which is based on an indole scaffold.[3][4]
| Pharmacokinetic Parameter | This compound Derivative (Predicted) | Sunitinib (Indole Scaffold - Alternative) |
| Absorption | ||
| Oral Bioavailability (%) | Moderate to High | ~50% |
| Caco-2 Permeability (nm/s) | >10 x 10-6 | 1.5 x 10-6 |
| Distribution | ||
| Plasma Protein Binding (%) | >90 | 95% |
| Volume of Distribution (Vd) | Low to Moderate | High (2230 L) |
| Metabolism | ||
| Primary Metabolic Pathway | Hepatic (CYP450 enzymes) | Hepatic (primarily CYP3A4) |
| Metabolic Stability (in vitro) | Moderate | Metabolized to an active metabolite |
| Excretion | ||
| Primary Route of Excretion | Renal and Biliary | Primarily Fecal (61%) |
| Half-life (t1/2) | Moderate | 40-60 hours (parent drug) |
Note: The data for the this compound derivative is based on computational predictions for similar indazole scaffolds and should be confirmed by experimental studies.[3]
Experimental Protocols for Pharmacokinetic Evaluation
Accurate assessment of the pharmacokinetic properties of novel chemical entities requires a suite of standardized in vitro and in vivo experiments. The following protocols are fundamental to characterizing the ADME profile of this compound derivatives.
In Vitro ADME Assays
1. Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance of the compound by hepatic enzymes.
-
Methodology:
-
The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
-
2. Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To quantify the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology:
-
A semi-permeable membrane separates two chambers: one containing plasma (human or animal) spiked with the test compound and the other containing a protein-free buffer.
-
The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both chambers and the concentration of the compound is measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
-
3. Caco-2 Permeability Assay
-
Objective: To assess the intestinal absorption potential of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate until they form a confluent monolayer.
-
The test compound is added to the apical (AP) side (representing the intestinal lumen) and samples are taken from the basolateral (BL) side (representing the blood) over time.
-
To assess efflux, the compound is added to the BL side and sampled from the AP side.
-
The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.
-
In Vivo Pharmacokinetic Studies
1. Single-Dose Pharmacokinetic Study in Rodents
-
Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) in a living organism.
-
Methodology:
-
A cohort of rodents (e.g., Sprague-Dawley rats) is administered the test compound via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and the concentration of the test compound is quantified by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Oral bioavailability is determined by comparing the AUC from the PO and IV routes.
-
Visualizing Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a typical signaling pathway targeted by indazole-based kinase inhibitors and a standard workflow for pharmacokinetic evaluation.
Caption: A simplified diagram of the VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: A general experimental workflow for evaluating the pharmacokinetic properties of a new chemical entity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. benchchem.com [benchchem.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to Inhibitors Synthesized from 4-chloro-1H-indazole-6-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for predicting off-target effects and optimizing therapeutic windows. This guide provides a comparative analysis of the cross-reactivity profiles of potent kinase inhibitors synthesized from the common precursor, 4-chloro-1H-indazole-6-carboxylic acid. We present a compilation of publicly available experimental data for key compounds, detail the methodologies for assessing kinase inhibition, and visualize the relevant signaling pathways to provide a comprehensive resource for drug discovery and development.
The this compound scaffold is a cornerstone in the synthesis of a significant class of kinase inhibitors, particularly those targeting the Polo-like kinase (PLK) family. Members of this family, especially PLK1, are critical regulators of the cell cycle, and their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. This guide focuses on the selectivity profiles of prominent inhibitors derived from this indazole core, including the clinical candidate volasertib and the preclinical tool compound BI 2536, as well as the PLK4 inhibitor CFI-400945.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor across the human kinome is a critical factor in its development. The following tables summarize the inhibitory activity of several key compounds synthesized from this compound derivatives against their primary targets and a selection of off-targets. The data has been compiled from various public sources and is presented to facilitate a comparative understanding of their selectivity.
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Kinases | IC50 (nM) or % Inhibition | Reference |
| Volasertib (BI 6727) | PLK1 | 0.87 | PLK2 | 5 | [1][2] |
| PLK3 | 56 | [1][2] | |||
| >50 other kinases | >10,000 | [1][3] | |||
| BI 2536 | PLK1 | 0.83 | PLK2 | 3.5 | [4][5] |
| PLK3 | 9.0 | [4][5] | |||
| CFI-400945 | PLK4 | 2.8 | ABL | <100 | [6] |
| AURKB | <100 | [6] | |||
| BMX | <100 | [6] | |||
| FGFR1 | <100 | [6] | |||
| FGFR2 | <100 | [6] | |||
| ROS | <100 | [6] | |||
| TEK | <100 | [6] | |||
| TRKA | <100 | [6] | |||
| TRKB | <100 | [6] | |||
| Inhibited 10 out of 290 kinases by >50% | [6] | ||||
| Compound C05 | PLK4 | <0.1 | PLK1 | 15.32% @ 0.5 µM | [7][8] |
| PLK2 | 21.89% @ 0.5 µM | [7][8] | |||
| PLK3 | 12.56% @ 0.5 µM | [7][8] | |||
| CDK2/cyclin A | 25.78% @ 0.5 µM | [7][8] | |||
| Aurora A | 31.45% @ 0.5 µM | [7][8] | |||
| Aurora B | 28.91% @ 0.5 µM | [7][8] |
Table 1: Cross-Reactivity Data of Indazole-Derived Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values or percentage of inhibition for various kinase inhibitors against their primary targets and a selection of off-target kinases. The data highlights the varying selectivity profiles of compounds derived from the same chemical scaffold.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using a variety of biochemical and cellular assays. Below are detailed methodologies for two common types of in vitro kinase inhibition assays.
Radiometric Kinase Assay (Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., casein for PLK1)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Filter plates (e.g., mixed ester cellulose)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[5]
-
Termination: Stop the reaction by adding ice-cold TCA to precipitate the proteins and substrate.[5]
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with TCA to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (inhibitor) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the recombinant kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a DMSO control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A higher luminescent signal indicates a lower kinase activity (more ATP remaining). Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context of these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1: Simplified PLK1 Signaling Pathway in Mitosis. This diagram illustrates the central role of Polo-like kinase 1 (PLK1) in regulating key events of mitosis, from mitotic entry to cytokinesis. Indazole-based inhibitors, such as volasertib, block the activity of PLK1, leading to mitotic arrest and apoptosis in cancer cells.
Figure 2: Experimental Workflow for Kinase Inhibitor Profiling. This diagram outlines a typical workflow for characterizing the cross-reactivity of a newly synthesized compound. The process involves initial screening against the primary target, followed by a broad kinome scan to determine selectivity, and subsequent validation in cellular and in vivo models.
References
- 1. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-1H-indazole-6-carboxylic Acid-Based Inhibitors Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. This guide provides a comparative analysis of inhibitors based on the 4-chloro-1H-indazole-6-carboxylic acid backbone against established drugs. The focus is on key therapeutic targets: p21-activated kinase 1 (PAK1), the immune checkpoint protein PD-L1, and the G-protein coupled receptor 120 (GPR120).
Data Presentation: Comparative Inhibitory and Agonist Activities
The following tables summarize the quantitative data for representative indazole-based inhibitors and their corresponding known drug comparators.
Table 1: Comparison of PAK1 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Known Drug Comparator | Target | IC50 (nM) |
| 1H-indazole-3-carboxamide derivative (cpd 30l) | PAK1 | 9.8[1] | FRAX597 | PAK1 | 18 |
Table 2: Comparison of PD-1/PD-L1 Interaction Inhibitors
| Compound | Target | IC50 (nM) | Known Drug Comparator | Target | IC50 (nM) |
| 4-phenyl-1H-indazole derivative (cpd Z13) | PD-L1 | 189.6 | BMS-1166 | PD-L1 | 85.4[2] |
Table 3: Comparison of GPR120 Agonists
| Compound | Target | EC50 (nM) | Known Drug Comparator | Target | EC50 (nM) |
| Indazole-6-phenylcyclopropylcarboxylic acid derivative | GPR120 | ~350 | TUG-891 | GPR120 | 43.7[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (for PAK1)
This protocol is based on standard kinase assay methodologies.[4][5][6]
Objective: To determine the in vitro inhibitory activity of test compounds against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., 1H-indazole-3-carboxamide derivatives) and known inhibitors (e.g., FRAX597)
-
Detection reagents (e.g., Europium-labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin)
-
384-well assay plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds and the known inhibitor in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the PAK1 enzyme and the biotinylated peptide substrate to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PD-1/PD-L1 Blockade Assay
This protocol is based on a Surface Plasmon Resonance (SPR) method.[2]
Objective: To measure the ability of test compounds to block the interaction between PD-1 and PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-1 and PD-L1 proteins
-
Immobilization buffer (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (e.g., 4-phenyl-1H-indazole derivatives) and known inhibitors (e.g., BMS-1166)
Procedure:
-
Immobilize recombinant human PD-1 onto the surface of the sensor chip.
-
Prepare a series of concentrations of the test compound and the known inhibitor.
-
In separate experiments, inject the test compounds or known inhibitor over the PD-1 functionalized surface.
-
Following the compound injection, inject a constant concentration of PD-L1.
-
Measure the binding response of PD-L1 to the PD-1 surface in the presence and absence of the inhibitors.
-
The percentage of blockade is calculated by comparing the binding signal of PD-L1 in the presence of the inhibitor to the signal in its absence.
-
Determine the IC50 value by plotting the percentage of blockade against the inhibitor concentration.
GPR120 Agonist Assay (Calcium Flux)
This protocol is based on a cell-based calcium mobilization assay.[3]
Objective: To determine the agonist activity of test compounds on GPR120.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human GPR120
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compounds (e.g., indazole-6-phenylcyclopropylcarboxylic acid derivatives) and a known agonist (e.g., TUG-891)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the GPR120-expressing CHO cells into the 96-well plates and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with the assay buffer.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Inject the test compounds or the known agonist at various concentrations into the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
The agonist activity is quantified by the peak fluorescence signal.
-
Determine the EC50 value by plotting the response against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PAK1 signaling pathway and point of inhibition.
Caption: PD-1/PD-L1 immune checkpoint pathway.
Caption: GPR120 signaling pathway activated by an indazole agonist.
Caption: General experimental workflow for inhibitor development.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Safety Operating Guide
Safe Disposal of 4-chloro-1H-indazole-6-carboxylic acid in a Laboratory Setting
The proper disposal of 4-chloro-1H-indazole-6-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound and a carboxylic acid derivative, this substance requires management as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory for its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Laboratory personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, residues, and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, wipes) in a dedicated, properly labeled hazardous waste container.[3]
-
Solutions: Liquid waste containing this chemical should be collected in a separate, compatible, and leak-proof container.
-
Prohibition on Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent hazardous reactions.[3][4] Keep it separate from non-hazardous waste to avoid unnecessary disposal costs.[5]
-
No Sink/Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[6][7][8] Chlorinated hydrocarbons are strictly forbidden from sink or sewer disposal.[6]
2. Waste Containment and Labeling:
-
Container: Use a sturdy, sealable container that is compatible with the chemical. For solid waste, ensure the container can be tightly sealed to prevent the escape of dust.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant").[3][9]
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area for hazardous waste.[3]
-
The storage area should be cool and dry, away from heat sources and incompatible materials.[3][4]
-
Ensure the container is kept closed except when adding waste.[9]
4. Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
-
Provide the disposal contractor with all necessary information regarding the waste composition and hazards.
-
Disposal should be carried out at an approved waste disposal facility, likely involving high-temperature incineration to decompose the chlorinated organic material.[1][10]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[4][7]
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.[1] |
| Solid Waste Collection | Dedicated, sealed, and labeled container for the chemical and contaminated items.[3] |
| Liquid Waste Collection | Compatible, leak-proof, and labeled container. |
| Sink/Sewer Disposal | Strictly Prohibited .[6][8] |
| Storage | Cool, dry, well-ventilated, designated hazardous waste area. Away from incompatibles.[3][4] |
| Final Disposal Method | Licensed hazardous waste contractor for incineration at an approved facility.[1][10] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 4-chloro-1H-indazole-6-carboxylic acid
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 4-chloro-1H-indazole-6-carboxylic acid
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals engaged in handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The minimum required PPE for handling this compound is detailed below. This is based on general laboratory safety standards and the hazard information from analogous compounds.[5][6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | To protect eyes from dust particles and splashes of the chemical, which is expected to cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a common and effective choice for handling solid chemicals and a variety of organic solvents).[5][7] | To prevent skin contact, as the compound is expected to cause skin irritation.[1][2][3] |
| Body Protection | A lab coat, fully buttoned, with long sleeves.[5][7] | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts may be necessary.[2][3] | To prevent inhalation of dust, which may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and materials before beginning work.
-
Put on all required PPE as specified in the table above.
-
-
Handling :
-
Avoid generating dust when weighing or transferring the solid material.[1][3] Use techniques such as careful scooping and handling in a low-airflow environment within the fume hood.
-
Keep containers of the chemical tightly closed when not in use.[1][2][3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
-
In Case of a Spill :
-
Alert others in the vicinity.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Dispose of the chemical waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][3]
Experimental Workflow for Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

